Ticagrelor
Description
Evolution of Antiplatelet Agents and P2Y12 Receptor Antagonism Research
The journey of antiplatelet therapy began with the widespread use of aspirin (B1665792), which inhibits platelet aggregation by blocking the cyclo-oxygenase pathway. hematology.orgtg.org.au However, the recognition that multiple pathways lead to platelet aggregation spurred further research. tg.org.au A pivotal development was the identification of the P2Y12 receptor as a key player in platelet activation, paving the way for a new class of drugs. frontiersin.orgahajournals.org
The first P2Y12 inhibitors to be introduced were the thienopyridines, beginning with ticlopidine (B1205844) in the 1990s. frontiersin.orgnih.gov This was followed by clopidogrel (B1663587), which became a cornerstone of dual antiplatelet therapy (DAPT) in combination with aspirin, especially for patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). nih.govmedscape.comimrpress.com Despite their success, these early agents had limitations that fueled the quest for improved therapies. medscape.com
Rationale for Novel P2Y12 Receptor Inhibitors in Atherothrombotic Disease Management
The primary drivers for the development of new P2Y12 inhibitors were the shortcomings of existing thienopyridines like clopidogrel. medscape.com A significant issue with clopidogrel is that it is a prodrug, meaning it requires metabolic activation in the liver to become effective. medscape.comnih.gov This process can be slow and is subject to wide inter-individual variability due to genetic factors, leading to a phenomenon known as "clopidogrel non-responsiveness" in a substantial portion of patients. medscape.com This inconsistent platelet inhibition was linked to an increased risk of adverse cardiovascular events. medscape.com
Furthermore, the binding of thienopyridines to the P2Y12 receptor is irreversible, meaning the antiplatelet effect lasts for the life of the platelet (about 10 days). frontiersin.orgmedscape.com This can be a concern in patients who require surgery, as the prolonged bleeding time necessitates stopping the drug several days in advance. ahajournals.org These limitations highlighted the need for antiplatelet agents with a more rapid, potent, and predictable effect, as well as a reversible mechanism of action. nih.govnih.gov
Positioning of Ticagrelor in Contemporary Antiplatelet Research
This compound emerged as a groundbreaking development, addressing many of the limitations of its predecessors. nih.gov It is the first orally active, direct-acting, and reversibly binding P2Y12 receptor antagonist. nih.govmims.com Chemically, this compound belongs to the cyclopentyl-triazolo-pyrimidine (CPTP) class, distinguishing it from the thienopyridine class of clopidogrel and prasugrel (B1678051). mims.comahajournals.org
Being an active drug upon administration, this compound does not require metabolic activation, leading to a faster onset of action compared to clopidogrel. ahajournals.orgpatsnap.com Its reversible binding allows for a quicker offset of its antiplatelet effect, which can be advantageous in managing bleeding or for patients needing urgent surgery. patsnap.comnih.gov
Research has shown that this compound provides a more potent and consistent level of platelet inhibition than clopidogrel. nih.govheart.org Clinical trials have demonstrated its superiority in reducing the rate of cardiovascular events, including cardiovascular death and myocardial infarction, in patients with ACS. imrpress.comescardio.org
Table 1: Comparison of Oral P2Y12 Inhibitors
| Feature | Clopidogrel | Prasugrel | This compound |
|---|---|---|---|
| Chemical Class | Thienopyridine | Thienopyridine | Cyclopentyl-triazolo-pyrimidine (CPTP) |
| Mechanism of Action | Irreversible P2Y12 receptor antagonist | Irreversible P2Y12 receptor antagonist | Reversible P2Y12 receptor antagonist |
| Prodrug | Yes | Yes | No |
| Onset of Action | Slow | Faster than clopidogrel | Fast |
| Offset of Action | Prolonged | Prolonged | Faster than thienopyridines |
| Metabolic Activation | Required (CYP450 enzymes) | Required | Not required |
This table provides a simplified comparison of key features. For detailed pharmacological information, please consult relevant scientific literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-FNOIDJSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009337 | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystalline powder | |
CAS No. |
274693-27-5 | |
| Record name | Ticagrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticagrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICAGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of Action of Ticagrelor
Direct and Reversible P2Y12 Receptor Antagonism
Ticagrelor distinguishes itself from thienopyridine P2Y12 inhibitors through its direct and reversible binding to the P2Y12 receptor. nih.govnih.gov This reversible interaction allows for a more rapid onset and offset of antiplatelet effects, which closely mirror the drug's plasma concentration levels. nih.govresearchgate.net
Allosteric Binding and Non-Competitive Inhibition of Adenosine (B11128) Diphosphate (B83284) (ADP) Mediated Platelet Activation
This compound binds to the P2Y12 receptor at an allosteric site, which is distinct from the binding site for the endogenous agonist, adenosine diphosphate (ADP). patsnap.comahajournals.org This allosteric binding induces a conformational change in the receptor, effectively preventing ADP from binding and activating the receptor. patsnap.comresearchgate.net This mechanism results in a non-competitive inhibition of ADP-mediated platelet activation. ashpublications.orgimrpress.com The degree of receptor inhibition and subsequent inhibition of ADP-induced signaling is dependent on the concentration of this compound. researchgate.net
Research findings highlight the non-competitive nature of this compound's inhibition. Studies have shown that this compound can reduce the maximal effect of ADP in stimulating P2Y12 receptor activity, which is characteristic of non-competitive antagonism. ashpublications.org
Contrast with Irreversible Thienopyridine P2Y12 Inhibition
A key difference between this compound and thienopyridine P2Y12 inhibitors, such as clopidogrel (B1663587) and prasugrel (B1678051), lies in their binding characteristics. nih.govnih.gov Thienopyridines are prodrugs that require metabolic activation to form active metabolites. managedhealthcareexecutive.commdpi.com These active metabolites then bind irreversibly to the P2Y12 receptor, typically by forming a disulfide bond with a cysteine residue on the receptor. mdpi.com This irreversible binding means that the platelet's P2Y12 receptor remains inhibited for the lifespan of the platelet, which is typically 8 to 12 days. mdpi.com
In contrast, this compound's reversible binding allows the receptor to become functional again upon dissociation of the drug molecule. nih.govresearchgate.net This reversible nature contributes to this compound's faster offset of antiplatelet effect compared to thienopyridines. ahajournals.orgimrpress.com Furthermore, this compound is a direct-acting drug, eliminating the variability in response that can be associated with the metabolic activation required for thienopyridines. managedhealthcareexecutive.comnih.gov
The differing binding characteristics are summarized in the table below:
| Feature | This compound | Thienopyridines (Clopidogrel, Prasugrel) |
| Binding | Reversible | Irreversible |
| Binding Site | Allosteric (distinct from ADP) patsnap.comahajournals.org | ADP binding site (after metabolic activation) mdpi.comjacc.org |
| Metabolic Activation | Not Required (Direct-acting) managedhealthcareexecutive.comnih.gov | Required (Prodrugs) managedhealthcareexecutive.commdpi.com |
| Onset of Action | Rapid nih.govresearchgate.net | Slower (requires metabolism) mdpi.comimrpress.com |
| Offset of Action | Rapid nih.govresearchgate.net | Slow (depends on platelet turnover) imrpress.commdpi.com |
P2Y12 Receptor Signaling Pathway Modulation
The P2Y12 receptor is a G protein-coupled receptor that, upon activation by ADP, couples primarily with the Gi protein. drugbank.comnih.gov This coupling initiates a cascade of intracellular signaling events that ultimately lead to platelet activation and aggregation. drugbank.comnih.gov this compound, by antagonizing the P2Y12 receptor, modulates these downstream signaling pathways. drugbank.com
Inhibition of Adenylyl Cyclase and Cyclic Adenosine Monophosphate (cAMP) Reduction
A primary consequence of P2Y12 receptor activation via the Gi protein is the inhibition of adenylyl cyclase (AC). drugbank.comnih.gov Adenylyl cyclase is an enzyme responsible for the production of cyclic adenosine monophosphate (cAMP), a crucial second messenger in platelets. mdpi.comnih.gov Inhibition of AC leads to a reduction in intracellular cAMP levels. mdpi.comnih.gov Lower cAMP levels impair the activity of protein kinase A (PKA), which in turn affects the phosphorylation state of various proteins, including vasodilator-stimulated phosphoprotein (VASP). mdpi.com Reduced VASP phosphorylation is associated with enhanced platelet activation. mdpi.com
By blocking the P2Y12 receptor, this compound prevents the Gi-mediated inhibition of adenylyl cyclase, thereby allowing for increased or maintained levels of intracellular cAMP. ashpublications.orgmdpi.com This modulation of the cAMP pathway contributes significantly to this compound's antiplatelet effect. ashpublications.org Studies have shown that this compound can increase VASP phosphorylation, indicating its effect on the cAMP signaling pathway. ashpublications.org
Downstream Intracellular Signaling Pathway Modulation (e.g., PI3K, Akt, Rap1b, Potassium Channels)
Beyond the adenylyl cyclase/cAMP pathway, P2Y12 receptor activation also influences other intracellular signaling cascades through the Gi protein, particularly via the βγ subunits. imrpress.comahajournals.org These pathways include the activation of phosphoinositide 3-kinase (PI3K), Akt, and Rap1b. imrpress.comdrugbank.comoncohemakey.com Activation of these downstream effectors plays a role in amplifying platelet activation and facilitating the activation of the glycoprotein (B1211001) (GP) IIb/IIIa integrin, which is essential for platelet aggregation. imrpress.comahajournals.org
The PI3K pathway, activated by Gi βγ subunits, is important for platelet activation and thrombosis. imrpress.comoncohemakey.com Activation of PI3K can lead to the phosphorylation of Akt. nih.govoncohemakey.com Rap1b is also stimulated through mechanisms that can involve Gi and PI3K. oncohemakey.com Activated Rap1 is required for the conformational change of integrin αIIbβ3 to a high-affinity state for fibrinogen binding. oncohemakey.com
Furthermore, Gi signaling can also lead to the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs). ahajournals.orgoncohemakey.com
Non-P2Y12 Receptor Mediated Actions of this compound
In addition to its primary action on the P2Y12 receptor, this compound has been shown to exhibit effects that are independent of P2Y12 receptor antagonism. ashpublications.orgmdpi.com The most well-documented non-P2Y12 mediated effect of this compound is the inhibition of the equilibrative nucleoside transporter 1 (ENT1). ashpublications.orgnih.govmdpi.com
ENT1 is a ubiquitous membrane transporter responsible for the uptake of adenosine into cells, including erythrocytes and platelets. nih.govmdpi.com By inhibiting ENT1, this compound increases the extracellular concentration of adenosine. ashpublications.orgmdpi.com Adenosine is a potent vasodilator and also has inhibitory effects on platelet aggregation by activating adenosine A2A receptors, which are coupled to Gs proteins and lead to increased intracellular cAMP levels. ashpublications.orgmdpi.com This increase in cAMP through adenosine receptor activation complements the effects of P2Y12 inhibition by further suppressing platelet activity. ashpublications.orgimrpress.com
Studies have demonstrated that this compound can directly block platelet ENT1 activity, leading to a rise in local extracellular adenosine levels and subsequent activation of platelet A2A adenosine receptors. ashpublications.org This contributes to increased platelet cAMP levels and reduced platelet activity. ashpublications.org While the increase in plasma adenosine levels in vivo due to ENT1 inhibition by this compound has been a subject of some debate, the in vitro evidence for ENT1 inhibition and its potential to augment antiplatelet effects through adenosine signaling is established. mdpi.comfarmaciajournal.com
Furthermore, research suggests that this compound may act as an inverse agonist at the P2Y12 receptor, inhibiting its constitutive agonist-independent activity. ashpublications.orgmdpi.com This inverse agonism can lead to an increase in basal cAMP levels even in the absence of ADP stimulation, providing an additional mechanism for platelet inhibition. ashpublications.org
Equilibrative Nucleoside Transporter 1 (ENT1) Inhibition and Adenosine Accumulation
A key mechanism contributing to this compound's effects is its inhibition of the equilibrative nucleoside transporter 1 (ENT1). droracle.aie-century.usresearchgate.netmdpi.complos.orgashpublications.orgjacc.org ENT1 is a major transporter responsible for the cellular uptake of adenosine, an endogenous nucleoside with various physiological roles. mdpi.comjacc.orgmdpi.com By blocking ENT1, this compound reduces the intracellular uptake of adenosine, leading to increased extracellular concentrations of adenosine, particularly at sites of ischemia and tissue injury where adenosine is produced. researchgate.netjacc.orgahajournals.orgresearchgate.netjournalmc.org This increase in extracellular adenosine is thought to contribute to several of this compound's observed effects. e-century.usnih.govahajournals.orgjacc.org Studies have shown that this compound inhibits ENT1 on various cell types, including platelets and erythrocytes. ashpublications.orgresearchgate.netphysiology.orgashpublications.org This inhibition provides protection to adenosine from intracellular metabolism, thereby prolonging its half-life and enhancing its biological activity. researchgate.netjacc.orgjournalmc.org
Adenosine Receptor (A1, A2A) Activation and Associated Cellular Responses
The elevated extracellular adenosine levels resulting from ENT1 inhibition can activate adenosine receptors, which are G-protein coupled receptors found on various cell types, including platelets, endothelial cells, and cardiac tissue. researchgate.netmdpi.commdpi.comfortunejournals.comashpublications.org Four main subtypes of adenosine receptors have been identified: A1, A2A, A2B, and A3. researchgate.netmdpi.com this compound-mediated increases in adenosine are particularly noted to activate A1 and A2A receptors. e-century.usashpublications.orgfortunejournals.comashpublications.org
Activation of the A2A receptor, which is highly expressed on platelets, stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. e-century.usashpublications.orgashpublications.org Elevated cAMP levels contribute to the inhibition of platelet aggregation, complementing the direct P2Y12 antagonism by this compound. e-century.usashpublications.orgashpublications.org This represents a dual mode of platelet inhibition. e-century.us
Activation of adenosine receptors, particularly A2A receptors on vascular smooth muscle cells, also contributes to vasodilation. jacc.orgfortunejournals.com Studies in humans have shown that this compound enhances adenosine-induced coronary blood flow velocity. jacc.orgresearchgate.net
Pleiotropic Effects Attributed to Adenosine-Dependent Mechanisms
Beyond its primary antiplatelet function, this compound exhibits several pleiotropic effects that are, at least in part, mediated by the increased adenosine concentrations resulting from ENT1 inhibition. nih.govresearchgate.netmdpi.comnih.gov These effects contribute to improved cardiovascular outcomes. physiology.org
This compound has demonstrated cardioprotective effects, which are significantly mediated by adenosine. nih.govahajournals.orgresearchgate.netjournalmc.orgnih.govahajournals.org Adenosine is a known mediator of myocardial protection against ischemia-reperfusion injury. ahajournals.org Studies in animal models have shown that this compound limits cardiac injury and reduces infarct size to a greater extent than clopidogrel, even at similar levels of platelet inhibition. ahajournals.orgahajournals.orgahajournals.orgresearchgate.net This protective effect is dependent on adenosine receptor activation and is associated with downstream signaling pathways. ahajournals.orgahajournals.orgresearchgate.net
Research indicates that this compound contributes to the restoration of the myocardium after an ischemic event. nih.govnih.gov This effect is linked to its ability to increase myocardial adenosine levels. ahajournals.orgahajournals.org In preclinical models, this compound has been shown to improve left ventricular function and attenuate fibrosis and adverse remodeling following ischemia/reperfusion injury. ahajournals.orgahajournals.org These beneficial effects are considered independent of its antiplatelet properties and are attributed to adenosine augmentation. ahajournals.orgahajournals.org
This compound has been associated with anti-inflammatory effects, which are also thought to be mediated through adenosine-dependent mechanisms. nih.govmdpi.comjournalmc.orgphysiology.orgnih.govalzdiscovery.org Adenosine is a major mediator of inflammation and innate immunity, and its effects can vary depending on its concentration and the adenosine receptor subtypes involved. ashpublications.orgnih.gov Increased extracellular adenosine levels due to ENT1 inhibition can activate adenosine receptors on immune cells, influencing inflammatory responses. ashpublications.orgnih.gov Studies have shown that this compound can reduce pro-inflammatory cytokines and increase anti-inflammatory mediators. ahajournals.orgalzdiscovery.org
Pharmacodynamics of Ticagrelor
Platelet Inhibition Dynamics
Ticagrelor's interaction with the P2Y12 receptor results in distinct platelet inhibition dynamics characterized by a rapid onset, a relatively fast offset, and potent and consistent antiplatelet effects. jst.go.jpimrpress.comahajournals.orgimrpress.comfrontiersin.orgopenaccessjournals.com
Onset and Offset of Antiplatelet Effects
This compound demonstrates a rapid onset of antiplatelet action. nih.govresearchgate.netahajournals.orgunmc.edudroracle.aijst.go.jpimrpress.comimrpress.comfrontiersin.orgopenaccessjournals.com Significant platelet inhibition can be observed as early as 30 minutes after administration of a loading dose, with peak inhibition typically achieved within 2 hours. nih.govimrpress.comlakeridgehealth.on.ca For instance, studies have shown near-complete inhibition of ADP-induced platelet aggregation within 2 hours of a single dose in healthy volunteers. nih.govresearchgate.net In patients with stable coronary artery disease, greater inhibition of platelet aggregation was observed with this compound compared to high-loading-dose clopidogrel (B1663587) at various time points, including 0.5, 1, 2, 4, 8, and 24 hours after the loading dose. ahajournals.orgahajournals.orgnih.gov By 2 hours post-loading dose, a significantly higher proportion of patients treated with this compound achieved substantial levels of platelet inhibition (e.g., >50% and >70% inhibition of platelet aggregation) compared to those receiving clopidogrel. ahajournals.orgahajournals.orgnih.gov
The offset of this compound's antiplatelet effect is faster compared to the irreversible P2Y12 inhibitors like clopidogrel and prasugrel (B1678051). nih.govahajournals.orgjst.go.jpimrpress.comnih.govahajournals.orgimrpress.comfrontiersin.orgopenaccessjournals.comnih.govahajournals.org Due to its reversible binding and relatively short half-life (7.7–13.1 hours), platelet function begins to recover as plasma concentrations decline. nih.govimrpress.comlakeridgehealth.on.caahajournals.org While platelet aggregation approaches pretreatment levels about 3 days after discontinuation, the antiplatelet effect may persist for up to 5 days. nih.govimrpress.comahajournals.org The rate of offset, measured as the slope of inhibition of platelet aggregation over time, has been shown to be significantly faster with this compound than with clopidogrel. ahajournals.orgahajournals.orgopenaccessjournals.comnih.gov For example, in one study, the time required for platelet inhibition to decrease from 30% to 10% was less than half with this compound compared to clopidogrel. ahajournals.org
Inhibition of Platelet Aggregation (IPA) Assessment Methodologies
Several methodologies are employed to assess the inhibition of platelet aggregation (IPA) and evaluate the pharmacodynamic effects of antiplatelet agents like this compound. These methods measure the extent to which a drug prevents platelets from clumping together in response to agonists such as ADP. nih.govahajournals.orgnih.govahajournals.orgfrontiersin.orgub.eduresearchgate.netmdpi.comnih.govspandidos-publications.com
Light Transmission Aggregometry (LTA): Considered the gold standard for platelet function testing, LTA measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist like ADP. ub.edumdpi.comnih.govspandidos-publications.com As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. ub.edu LTA results are commonly reported as maximal platelet aggregation (MPA) or final platelet aggregation. nih.govub.edu While accurate, LTA requires platelet-rich plasma and can be time-consuming with potential variability due to manual operation. mdpi.com Studies evaluating this compound's pharmacodynamics frequently utilize ADP-induced LTA to demonstrate its inhibitory effects. nih.govahajournals.orgahajournals.orgnih.govjacc.orgfrontiersin.orgthieme-connect.comub.eduresearchgate.netnih.govspandidos-publications.com
VerifyNow P2Y12 Assay: This is a whole-blood, cartridge-based assay that provides a rapid assessment of P2Y12 receptor-mediated platelet aggregation. nih.govahajournals.orgopenaccessjournals.comahajournals.orgjacc.orgmdpi.comjacc.orgthieme-connect.comub.edu The assay measures platelet aggregation induced by ADP in the presence of fibrinogen-coated beads, reporting results in P2Y12 Reaction Units (PRU). ub.edu Lower PRU values indicate greater platelet inhibition. The VerifyNow assay has been used in numerous studies to assess this compound's potency and consistency, often showing lower PRU values compared to clopidogrel. nih.govahajournals.orgopenaccessjournals.comjacc.orgmdpi.comjacc.orgthieme-connect.com
Multiplate Analyzer (Multiple Electrode Aggregometry - MEA): Multiplate is a whole-blood impedance aggregometry method that measures platelet aggregation by assessing the change in electrical impedance between electrodes in a test cuvette as platelets aggregate. mdpi.com It uses various agonists, including ADP. Multiplate provides a quantitative measure of platelet function and has been used to compare the antiplatelet effects of this compound and other P2Y12 inhibitors. mdpi.com
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: The VASP assay is an immunological method that assesses the phosphorylation status of the VASP protein, which is downstream of P2Y12 receptor signaling. nih.govahajournals.orgjacc.orgthieme-connect.com Inhibition of the P2Y12 receptor leads to increased VASP phosphorylation. The results are typically expressed as a Platelet Reactivity Index (PRI), where a lower PRI indicates greater P2Y12 inhibition. nih.gov The VASP assay has been used in pharmacodynamic studies to confirm the inhibitory effects of this compound on P2Y12 receptor signaling. nih.govahajournals.orgjacc.orgthieme-connect.com
These methodologies, particularly ADP-induced LTA, VerifyNow, and VASP, have been instrumental in characterizing the pharmacodynamic profile of this compound, demonstrating its rapid onset, potent inhibition, and consistency. ahajournals.orgnih.govopenaccessjournals.comahajournals.orgnih.govjacc.orgfrontiersin.orgjacc.orgthieme-connect.comub.edu
Comparative Pharmacodynamic Profiles
Comparing the pharmacodynamic profile of this compound with other commonly used P2Y12 inhibitors, namely clopidogrel and prasugrel, highlights key differences in their mechanisms and effects on platelet function.
This compound versus Clopidogrel
Numerous studies have directly compared the pharmacodynamics of this compound and clopidogrel. jst.go.jpopenaccessjournals.comahajournals.orgimrpress.comfrontiersin.orgopenaccessjournals.comahajournals.orgjacc.orgmdpi.comresearchgate.netfrontiersin.orgmdpi.comahajournals.org A consistent finding across these comparisons is that this compound achieves more rapid, greater, and more consistent platelet inhibition than clopidogrel. nih.govresearchgate.netahajournals.orgunmc.edujst.go.jpimrpress.comopenaccessjournals.comahajournals.orgimrpress.comfrontiersin.orgopenaccessjournals.comjacc.orgmdpi.comfrontiersin.orgjacc.orgresearchgate.netahajournals.orgfrontiersin.orgthieme-connect.comtandfonline.comtandfonline.com
The faster onset of action with this compound compared to clopidogrel is a significant difference. nih.govresearchgate.netahajournals.orgunmc.edudroracle.aijst.go.jpimrpress.comahajournals.orgfrontiersin.orgopenaccessjournals.com While clopidogrel, a prodrug requiring hepatic metabolism to its active form, has a delayed onset (up to 8 hours after a high loading dose or several days with a maintenance dose), this compound, being a direct-acting drug, achieves near-maximal platelet inhibition within 2 hours. nih.govresearchgate.netahajournals.orgjst.go.jpimrpress.comopenaccessjournals.comahajournals.orgopenaccessjournals.com
In terms of potency and consistency, this compound consistently demonstrates higher levels of platelet inhibition. nih.govahajournals.orgjst.go.jpopenaccessjournals.comahajournals.orgimrpress.comnih.govjacc.orgmdpi.comfrontiersin.orgjacc.orgresearchgate.netahajournals.orgfrontiersin.orgthieme-connect.comtandfonline.comtandfonline.com This has been shown using various platelet function tests, including LTA and VerifyNow. nih.govopenaccessjournals.comjacc.orgmdpi.comfrontiersin.orgjacc.orgthieme-connect.comub.edu The variability in response observed with clopidogrel, partly due to genetic polymorphisms affecting its metabolism, is significantly lower with this compound. openaccessjournals.comopenaccessjournals.comjacc.orgresearchgate.nettandfonline.comtandfonline.com
The offset of action also differs. This compound's reversible binding leads to a faster recovery of platelet function after discontinuation compared to the irreversible binding of clopidogrel's active metabolite. nih.govahajournals.orgjst.go.jpimrpress.comnih.govahajournals.orgimrpress.comfrontiersin.orgopenaccessjournals.comnih.govahajournals.org This faster offset with this compound can be advantageous if temporary cessation of antiplatelet therapy is required for surgical procedures. nih.govnih.govimrpress.comahajournals.org
Here is a comparative overview of the pharmacodynamic profiles of this compound and Clopidogrel:
This compound versus Prasugrel
Both this compound and prasugrel are considered potent P2Y12 inhibitors and are recommended over clopidogrel in certain clinical settings. imrpress.comresearchgate.netahajournals.orgnih.gov While both offer more potent and predictable platelet inhibition than clopidogrel, there are some differences in their pharmacodynamic profiles. imrpress.comahajournals.org
Studies comparing this compound and prasugrel have shown comparable antiaggregatory action in some instances. imrpress.com However, some pharmacodynamic investigations have suggested that this compound may provide similar or even greater inhibition of ADP-induced platelet reactivity compared to prasugrel in certain patient populations, such as those with type 2 diabetes mellitus. ahajournals.org Other studies, using assays like VerifyNow, have also indicated that this compound might be a more potent inhibitor than prasugrel. mdpi.com
One key difference lies in their binding characteristics. Prasugrel, like clopidogrel, is a thienopyridine prodrug that requires metabolic activation and irreversibly binds to the P2Y12 receptor. nih.govnih.gov this compound, as discussed, is a direct-acting, reversible inhibitor. nih.govresearchgate.netunmc.edudroracle.aijst.go.jpimrpress.com This reversible binding contributes to this compound's faster offset of action compared to prasugrel, whose antiplatelet effects can last up to 7 days due to the irreversible binding and the need for new platelets to be produced. nih.govimrpress.com
While both agents provide potent platelet inhibition, the specific patient population and the assessment methodology used can influence the observed comparative pharmacodynamic profiles.
Adenosine (B11128) Concentration Modulation and Platelet Reactivity
In addition to its primary mechanism of action as a reversible P2Y₁₂ receptor antagonist, this compound influences platelet reactivity through the modulation of adenosine concentrations. This compound inhibits the cellular uptake of adenosine, primarily by inhibiting the equilibrative nucleoside transporter 1 (ENT1). jacc.orgnih.govashpublications.orgahajournals.orgnih.gov This inhibition leads to increased extracellular and plasma levels of adenosine, thereby enhancing adenosine-mediated biological effects. jacc.orgnih.govashpublications.orgahajournals.org
Adenosine is a potent inhibitor of platelet aggregation, primarily by activating the adenosine A₂A receptors (A₂AR) on the platelet surface. jacc.orgfrontiersin.orge-century.us Activation of A₂AR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. jacc.orgfrontiersin.orge-century.us Increased cAMP levels inhibit platelet activation and aggregation. jacc.orgfrontiersin.org
Research findings illustrate the impact of this compound on adenosine levels and subsequent platelet inhibition. Studies have shown that this compound increases the inhibitory effect of exogenous adenosine on platelet aggregation in whole blood from healthy volunteers and patients with inherited P2Y₁₂ deficiency. jacc.orgresearchgate.net This effect was observed to be greater with this compound compared to dipyridamole (B1670753), another adenosine uptake inhibitor, despite dipyridamole showing more efficient inhibition of adenosine clearance in some contexts. jacc.org This suggests that this compound's enhancement of adenosine's antiplatelet effect is partly due to its P2Y₁₂ antagonism, which opposes the P2Y₁₂-mediated inhibition of adenylyl cyclase, thereby amplifying the cAMP-mediated inhibition by adenosine. jacc.org
Clinical studies in patients with acute coronary syndrome (ACS) have demonstrated that this compound treatment is associated with significantly higher plasma adenosine concentrations compared to clopidogrel. jacc.org Furthermore, serum from this compound-treated patients inhibited the in vitro uptake of exogenous adenosine by erythrocytes, confirming the ENT1 inhibitory activity in a clinical setting. jacc.org
Data from studies comparing this compound and prasugrel, another potent P2Y₁₂ inhibitor, have also provided insights. Some studies suggest that the additional adenosine effect of this compound may influence the assessment of platelet reactivity by certain methods, such as the VASP test, which is sensitive to cAMP levels. frontiersin.org
The following table summarizes representative data on the effect of this compound compared to clopidogrel on platelet aggregation, highlighting the greater inhibition achieved with this compound.
| Study (Agonist) | Treatment Group | Platelet Aggregation (% Inhibition or MPA) | P-value (vs. Clopidogrel) |
| PLATO PLATELET Substudy (ADP 20 µM) jacc.org | Clopidogrel | 44 ± 15% (Mean maximum LTA response) | < 0.001 |
| This compound | 28 ± 10% (Mean maximum LTA response) | ||
| Mediterranean DM & CCS (ADP 20 µM, 2h post-LD) ub.edu | Clopidogrel | 63.6 ± 3.9% (MPA) | < 0.001 |
| This compound | 34.9 ± 3.9% (MPA) | ||
| Mediterranean DM & CCS (ADP 20 µM, 1 week) ub.edu | Clopidogrel | 54.3 ± 3.0% (MPA) | < 0.001 |
| This compound | 30.7 ± 3.0% (MPA) |
Note: LTA = Light Transmittance Aggregometry, MPA = Maximal Platelet Aggregation, ADP = Adenosine Diphosphate (B83284), LD = Loading Dose, DM = Diabetes Mellitus, CCS = Chronic Coronary Syndrome.
Clinical Efficacy and Comparative Effectiveness Research
Acute Coronary Syndromes (ACS)
Acute coronary syndromes, encompassing UA, NSTEMI, and STEMI, are characterized by the rupture or erosion of atherosclerotic plaque, leading to platelet activation and aggregation. nih.gov Antiplatelet therapy is a cornerstone in the management of ACS patients.
Major Adverse Cardiovascular Events (MACE) Reduction
The Platelet Inhibition and Patient Outcomes (PLATO) trial was a landmark study that compared ticagrelor with clopidogrel (B1663587) in over 18,000 patients with ACS. The trial demonstrated that this compound significantly reduced the rate of the composite primary endpoint of cardiovascular death, myocardial infarction (MI), or stroke at 12 months compared to clopidogrel (9.8% vs. 11.7%, p<0.001). bjcardio.co.uknih.gov This reduction was primarily driven by a decrease in the rates of MI (5.8% vs. 6.9%, p=0.005) and cardiovascular death (4.0% vs. 5.1%, p=0.001). bjcardio.co.uknih.gov All-cause mortality was also lower in patients treated with this compound (4.5% vs. 5.9%, p<0.001). bjcardio.co.uknih.gov
Real-world studies have also investigated the comparative effectiveness of this compound and clopidogrel in ACS patients. A prospective cohort study in Sweden (SWEDEHEART registry) including over 45,000 ACS patients discharged on either this compound or clopidogrel found that this compound was associated with a lower risk of death, MI, or stroke, as well as death alone, at 24 months. oup.com
Subgroup Analyses in ACS (e.g., STEMI, NSTEMI, UA)
A subgroup analysis of the PLATO trial focusing on patients with NSTE-ACS demonstrated that this compound reduced the composite endpoint of cardiovascular death, MI, and stroke, as well as individual endpoints like cardiovascular death and MI, compared to clopidogrel, with no significant difference in major bleeding. oup.com The event curves for the primary endpoint and total mortality continued to separate throughout the trial duration in the NSTE-ACS subgroup. oup.com
In patients with STEMI, a real-world propensity score analysis found that while this compound did not significantly affect the risk of MACE or in-hospital bleeding compared to clopidogrel, it was associated with improved 1-year survival. nih.gov A pre-specified subgroup analysis of the TICO trial in STEMI patients found that this compound monotherapy after 3 months of dual antiplatelet therapy (DAPT) had consistent effects on major bleeding and MACE compared to 12-month DAPT with this compound and aspirin (B1665792). jacc.org
Outcomes Post-Percutaneous Coronary Intervention (PCI)
For ACS patients undergoing PCI, dual antiplatelet therapy with aspirin and a P2Y12 inhibitor is standard care. nih.gov Guidelines generally recommend this compound or prasugrel (B1678051) over clopidogrel in ACS patients undergoing PCI based on trial data. nih.gov
The PLATO trial included a large proportion of patients who underwent PCI (64%). rxfiles.ca The benefits of this compound over clopidogrel in reducing ischemic events, including MI and stent thrombosis, were observed in patients who underwent PCI. acc.org
A population-based cohort study of patients with ACS who underwent PCI found that outpatient use of this compound was not associated with a statistically significant reduction in MACE compared to clopidogrel, although it was associated with increased major bleeding and dyspnea. nih.govnih.govacc.org However, this study excluded in-hospital outcomes and focused on outcomes at 1 year based on the P2Y12 inhibitor choice at discharge. acc.org
A meta-analysis of RCTs in ACS patients post-PCI found that brief DAPT (up to 3 months) followed by this compound monotherapy did not increase the risk of MACE but significantly reduced the risk of bleeding compared to 12-month DAPT. nih.gov Another meta-analysis indicated that this compound showed better therapeutic effects in patients who underwent PCI. frontiersin.orgfrontiersin.org
In a study specifically looking at ACS patients undergoing left main PCI, this compound use was associated with a significantly lower rate of ischemic events at 12 months compared to clopidogrel, with similar rates of bleeding. mednexus.org
Outcomes in Medically Managed ACS Patients
The PLATO trial also included patients who were initially managed medically without revascularization. acc.orgescardio.org A sub-analysis of PLATO showed that this compound was superior to clopidogrel even in NSTE-ACS patients initially intended for non-invasive management. escardio.org
Expert consensus guidelines recommend this compound over clopidogrel in medically managed NSTE-ACS patients based on clinical evidence. jmatonline.com
Secondary Prevention of Cardiovascular Events
Post-Myocardial Infarction (MI) Long-Term Prevention Studies
Long-term antiplatelet therapy is crucial for secondary prevention of atherothrombotic events in patients with a history of MI. The PEGASUS-TIMI 54 trial evaluated the efficacy of long-term this compound in patients with a prior MI (1-3 years before enrollment) who were at high risk of atherothrombotic events, on a background of low-dose aspirin. ahajournals.orgacc.orgnih.govtimi.org
The PEGASUS-TIMI 54 trial randomized over 21,000 patients to receive this compound (60 mg or 90 mg twice daily) or placebo. ahajournals.orgacc.org At 3 years, both doses of this compound significantly reduced the rate of the composite primary efficacy endpoint of cardiovascular death, MI, or stroke compared to placebo. bjcardio.co.ukspringermedizin.at The Kaplan-Meier rates for the primary endpoint at year 3 were 7.85% for this compound 90 mg, 7.77% for this compound 60 mg, and 9.04% for placebo. springermedizin.at The hazard ratio for this compound 60 mg versus placebo was 0.84 (95% CI: 0.74–0.95; p = 0.004), and for this compound 90 mg versus placebo was 0.85 (95% CI: 0.75–0.96; p = 0.008). springermedizin.at
Pooled analysis of both this compound doses in PEGASUS-TIMI 54 showed a reduction in MACE (7.0% vs. 8.0%; HR, 0.85; 95% CI, 0.75–0.96). ahajournals.org The benefit of long-term this compound in reducing thrombotic events was observed regardless of whether patients had prior coronary stenting. oup.comnih.govresearchgate.net Patients without a history of stenting in the placebo arm had a higher baseline risk of MACE (13.2% vs. 8.0% in those with prior stenting). nih.gov
The PEGASUS-TIMI 54 trial demonstrated that the efficacy of this compound 60 mg twice daily was maintained over time, and landmark analyses indicated that patients with a history of MI remain at persistent high risk of the primary endpoint up to 5 years after the event. nih.gov
Table 1: Summary of Key Efficacy Findings from Clinical Trials
| Trial/Study | Patient Population | Comparison | Primary Endpoint | Key Finding (this compound vs. Comparator) | Citation |
| PLATO | Moderate- to high-risk ACS | This compound vs. Clopidogrel | CV Death, MI, or Stroke | Reduced MACE (9.8% vs. 11.7%, p<0.001) | bjcardio.co.uknih.gov |
| PEGASUS-TIMI 54 | Prior MI (1-3 years) with high-risk features | This compound (60mg, 90mg) vs. Placebo | CV Death, MI, or Stroke | Reduced MACE (7.77% vs. 9.04% for 60mg; 7.85% vs. 9.04% for 90mg) at 3 years | bjcardio.co.ukspringermedizin.at |
| SWEDEHEART Registry | Real-world ACS patients discharged on therapy | This compound vs. Clopidogrel | All-cause death, re-admission with MI or Stroke | Lower risk of primary outcome and death at 24 months | oup.com |
| Meta-analysis (2022) | ACS patients (RCTs and observational studies) | This compound vs. Clopidogrel | MACE | No significant difference overall; benefit in PCI subgroup | frontiersin.orgfrontiersin.org |
| TICO (STEMI subgroup) | STEMI patients post-PCI | This compound monotherapy vs. DAPT | Composite of Major Bleeding and MACCE | Consistent effects on bleeding and MACCE | jacc.org |
| Study in LM PCI | ACS patients undergoing Left Main PCI | This compound vs. Clopidogrel | Ischemic events (Cardiac Death, MI, Stroke) | Lower rate of ischemic events at 12 months | mednexus.org |
Table 2: PEGASUS-TIMI 54 Trial - Primary Endpoint at 3 Years
| Treatment Group | Kaplan-Meier Rate (%) | Hazard Ratio (vs. Placebo) | 95% Confidence Interval | p-value | Citation |
| This compound 90 mg BID | 7.85 | 0.85 | 0.75–0.96 | 0.008 | springermedizin.at |
| This compound 60 mg BID | 7.77 | 0.84 | 0.74–0.95 | 0.004 | springermedizin.at |
| Placebo | 9.04 | - | - | - | springermedizin.at |
Table 3: PLATO Trial - Key Efficacy Outcomes at 12 Months
| Outcome | This compound (%) | Clopidogrel (%) | Hazard Ratio | 95% Confidence Interval | p-value | Citation |
| CV Death, MI, or Stroke | 9.8 | 11.7 | 0.84 | 0.77–0.92 | <0.001 | bjcardio.co.uknih.gov |
| Myocardial Infarction | 5.8 | 6.9 | - | - | 0.005 | bjcardio.co.uknih.gov |
| Cardiovascular Death | 4.0 | 5.1 | - | - | 0.001 | bjcardio.co.uknih.gov |
| All-Cause Death | 4.5 | 5.9 | 0.78 | 0.69–0.89 | <0.001 | bjcardio.co.uknih.govacc.org |
| Stroke | 1.5 | 1.3 | - | - | 0.22 | nih.gov |
| Stent Thrombosis | 1.3 | 1.9 | - | - | 0.009 | nih.gov |
Table 4: SWEDEHEART Registry - Outcomes at 24 Months
| Outcome | This compound (%) | Clopidogrel (%) | Adjusted Hazard Ratio | 95% Confidence Interval | Citation |
| All-cause death, MI, or Stroke | 11.7 | 22.3 | 0.85 | 0.78–0.93 | oup.com |
| All-cause death | 5.8 | 12.9 | 0.83 | 0.75–0.92 | oup.com |
| Re-admission with Myocardial Infarction | 6.1 | 10.8 | 0.89 | 0.78–1.01 | oup.com |
Chronic Coronary Disease (CAD)
Studies have investigated the efficacy of this compound in patients with chronic coronary disease (CCD), particularly following percutaneous coronary intervention (PCI). One prospective cohort study compared this compound with clopidogrel in patients undergoing PCI for CCD. The study found that this compound significantly reduced the incidence of stent thrombosis compared to clopidogrel (5.0% vs. 13.3%; p = 0.029), indicating a 62.4% relative risk reduction and suggesting superior thrombotic protection in this patient population. nih.govnih.gov Trends toward fewer revascularization events and reinfarctions were also observed with this compound, although these differences did not reach statistical significance in this specific study. nih.govnih.gov Mortality rates were low and comparable between the two treatment groups. nih.govnih.gov
However, other research in patients with stable CAD or undergoing elective PCI has not consistently replicated the clinical superiority of this compound or prasugrel over clopidogrel observed in acute coronary syndrome (ACS) patients. frontiersin.org A post-hoc analysis of the ALPHEUS trial concluded that this compound was equally effective as clopidogrel in reducing myocardial injury/infarction in complex PCI patients. amegroups.org
Long-term dual antiplatelet therapy (DAPT) with aspirin and this compound at a low dose (60 mg twice a day) in patients with stable CAD and high to moderate risk of ischemic events has shown a beneficial effect on prognosis in clinical practice. elpub.ru In the PEGASUS-TIMI 54 trial, adding this compound to aspirin in patients with a prior myocardial infarction resulted in a significant reduction in recurring ischemic events compared to aspirin monotherapy, including reductions in cardiovascular and coronary heart disease mortality in the diabetes mellitus subgroup, although this was associated with an increased risk of major bleeding. frontiersin.org The THEMIS trial, conducted in stable diabetes patients with CAD but without a history of MI or stroke, also showed that adding this compound to aspirin reduced ischemic cardiovascular events at the cost of a higher rate of major bleedings compared to aspirin monotherapy. frontiersin.org
Cerebrovascular Disease
Acute Ischemic Stroke (AIS) and Transient Ischemic Attack (TIA) Prevention
This compound has been investigated for its role in preventing recurrent events in patients who have experienced an acute ischemic stroke (AIS) or transient ischemic attack (TIA). Some recent data suggest potential benefits of this compound in stroke prevention in high-risk populations. ahajournals.org
The THALES trial (this compound and Aspirin or Aspirin Alone in Acute Ischemic Stroke or TIA) evaluated the efficacy and safety of DAPT with this compound and aspirin versus aspirin alone in patients with mild-to-moderate acute noncardioembolic ischemic stroke or high-risk TIA. ahajournals.orgneurology.org In this trial, the combination of this compound and aspirin resulted in a significant 17% relative reduction of stroke compared to aspirin alone. ahajournals.org An exploratory analysis of the THALES trial indicated that the reduction in major ischemic events with this compound occurred predominantly in the first week and persisted throughout the 30-day treatment period. neurology.org The net clinical impact favored this compound plus aspirin from the first week and remained constant over 30 days. neurology.org this compound added to aspirin was found to be superior to aspirin alone in preventing disabling stroke or death at 30 days and reduced the total burden of disability due to ischemic stroke recurrence in patients with TIA and minor ischemic stroke. nih.gov
A meta-analysis including five randomized clinical trials found that both clopidogrel plus aspirin and this compound plus aspirin were superior to aspirin alone in preventing recurrent strokes or death at 90 days in patients with acute minor ischemic stroke or TIA. neurologylive.com However, there was no statistically significant difference between the this compound and clopidogrel DAPT regimens themselves regarding this primary endpoint. neurologylive.com Another meta-analysis concluded that for patients with a history of AIS/TIA, the use of this compound was superior to clopidogrel or aspirin in reducing the risk of subsequent stroke. nih.gov Specifically, this compound reduced the risk of incident recurrent stroke (HR: 0.83) and recurrent ischemic stroke (HR: 0.79) among patients with a history of AIS or TIA. nih.gov
In the CHANCE-2 trial, which enrolled Chinese patients with minor ischemic stroke or high-risk TIA who were carriers of CYP2C19 loss-of-function alleles, this compound plus aspirin significantly reduced the risk of stroke at 90 days compared with clopidogrel plus aspirin (hazard ratio [HR], 0.77). ahajournals.orgresearchgate.net
Peripheral Artery Disease (PAD)
The EUCLID trial (Examining Use of this compound in Peripheral Artery Disease) specifically investigated the efficacy of this compound compared to clopidogrel in patients with symptomatic PAD. wikijournalclub.orgacc.orgnih.govastrazeneca.comastrazenecaclinicaltrials.com This large, randomized, double-blind trial enrolled 13,885 patients with symptomatic PAD. wikijournalclub.orgacc.orgnih.gov Patients were randomized to receive either this compound or clopidogrel and were followed for a median of 30 months. wikijournalclub.orgacc.orgnih.gov
The primary outcome of the EUCLID trial, a composite of cardiovascular death, myocardial infarction, or ischemic stroke, occurred at a very similar rate in both the this compound and clopidogrel groups (10.6% with this compound and 10.8% with clopidogrel; p = 0.65). wikijournalclub.orgacc.orgnih.gov This indicated that this compound was not superior to clopidogrel in reducing the primary outcome in patients with symptomatic PAD. wikijournalclub.orgacc.orgnih.gov The rates of acute limb ischemia were also similar between the two groups (1.7% in each group). acc.orgnih.gov
In a subgroup analysis of the EUCLID trial focusing on patients with a history of lower extremity revascularization, no significant differences were found between this compound and clopidogrel for the reduction of cardiovascular or acute limb events. ahajournals.org The primary efficacy endpoint occurred in 11.4% of this compound-treated patients versus 11.3% of clopidogrel-treated patients in this subgroup. ahajournals.org However, some subgroup analyses in EUCLID suggested that patients with a history of coronary or carotid revascularization or coronary stenting might derive greater benefit from this compound, although this finding requires prospective validation. wikijournalclub.orgwayne.edu Considering individual endpoints in EUCLID, the rate of ischemic stroke was significantly lower in the this compound group compared to the clopidogrel group. wayne.edu
The TI-PAD study (this compound in Peripheral Artery Disease Endovascular Revascularization) aimed to evaluate this compound versus aspirin as monotherapy after lower extremity endovascular revascularization but faced challenges in patient recruitment. nih.gov
Based on the EUCLID trial, this compound is not superior to clopidogrel in patients with symptomatic PAD regarding the primary composite outcome. wikijournalclub.orgacc.orgnih.gov
Here is a data table summarizing key findings from the EUCLID trial:
| Outcome (Median Follow-up 30 months) | This compound (10.6%) | Clopidogrel (10.8%) | Hazard Ratio (95% CI) | P-value |
| Cardiovascular Death, MI, or Ischemic Stroke | 10.6% | 10.8% | 1.02 (0.92 to 1.13) | 0.65 |
| Acute Limb Ischemia | 1.7% | 1.7% | 1.03 (0.79 to 1.33) | 0.85 |
*Data derived from the EUCLID trial principal findings. acc.orgnih.gov
Comparative Efficacy in Real-World Settings and Registry Data
Real-world data and registry analyses provide insights into the effectiveness of this compound in broader patient populations outside of controlled clinical trials.
A meta-analysis of 26 observational studies comparing this compound to clopidogrel in patients post-ACS using real-world data found that this compound significantly reduced all-cause mortality (odds ratio [OR], 0.68) and cardiovascular mortality (OR, 0.64) compared to clopidogrel. ahajournals.org However, there was no statistically significant difference between this compound and clopidogrel in the incidence of myocardial infarction and stent thrombosis in this real-world meta-analysis. ahajournals.org
A Canadian population-based registry study comparing this compound and clopidogrel in patients discharged after PCI for ACS found no significant differences in MACE or other cardiovascular outcomes at 1-year post-PCI after multivariable adjustment. jwatch.org
In a real-world on-treatment analysis utilizing a large national payer database in the US, patients optimally adherent to this compound post-ACS had significantly fewer MI hospitalizations compared to the clopidogrel cohort (2.2 vs. 3.3 per 100 patient years; 33.5% RRR). ahajournals.org
A retrospective cohort study using the TriNetX network database in patients with chronic CHD on DAPT found that patients on prasugrel or this compound had a markedly higher event-free survival rate (83.156%) compared to those on clopidogrel (73.209%) over 5-year follow-up, with a highly significant p-value (<0.0001). oup.com This analysis supports the hypothesis that prasugrel or this compound are associated with significantly lower cardiovascular mortality compared to clopidogrel in patients with chronic CHD. oup.com
Registry data from RENAMI, a retrospective observational registry of ACS patients undergoing primary PCI, compared the efficacy and safety of this compound and prasugrel in a real-world population. researchgate.net At 12 months, the incidence of both net adverse clinical events (NACE) and MACE was lower with prasugrel compared to this compound, mainly driven by a reduction in recurrent MI. researchgate.net However, trial-defined MACE, stroke, and death were similar between the groups. researchgate.net Another real-world study comparing prasugrel and this compound in patients undergoing PCI found no difference in the risk of death or MI, and no differences in stroke between the two agents in a contemporary real-world cohort. jacc.org
Emerging Evidence on this compound Monotherapy and De-escalation Strategies
Emerging evidence explores the potential for this compound monotherapy or de-escalation strategies after an initial period of DAPT, particularly in patients who have undergone PCI for ACS. The rationale behind de-escalation is to potentially reduce the risk of bleeding while maintaining adequate ischemic protection, as the risk of ischemic events decreases over time after ACS, while bleeding risk remains relatively constant with DAPT. acc.orgnih.govresearchgate.net
De-escalation, often defined as switching from a potent P2Y12 inhibitor like this compound or prasugrel to clopidogrel, is a strategy used in clinical practice to reduce bleeding risk. acc.org While routine de-escalation is not universally recommended, it is considered a reasonable approach in selected ACS patients. acc.org Guided de-escalation, using platelet function testing or genetic testing, is a preferred approach if feasible. acc.org
Several trials have investigated this compound monotherapy after a shortened duration of DAPT. The TWILIGHT trial (this compound With Aspirin or Alone in High-Risk Patients After Coronary Intervention) showed that in high-risk patients randomized at 3 months post-PCI, this compound monotherapy resulted in a significant reduction in bleeding without increasing the composite of death, MI, or stroke, meeting noninferiority for ischemic events and superiority for bleeding. jacc.orgnih.gov This benefit was more pronounced in patients with NSTE-ACS. jacc.org
The TICO trial (this compound Monotherapy After 3 Months in the Patients Treated With New Generation Sirolimus Stent for Acute Coronary Syndrome) included ACS patients and randomized them to continue DAPT after 3 months or switch to this compound monotherapy. jacc.org Monotherapy reduced the composite of ischemic and bleeding outcomes, largely due to fewer major bleeds. jacc.org
The ULTIMATE-DAPT trial randomized ACS patients to this compound alone versus this compound plus aspirin from month 1 to month 12 after PCI. jacc.org This trial confirmed the safety of aspirin withdrawal at 1 month, with halved bleeding rates without an increase in ischemic events, meeting noninferiority for major adverse cardiovascular and cerebrovascular events (MACCE). jacc.orgnih.gov
The T-PASS trial tested an even earlier discontinuation of DAPT (median 16 days) in ACS patients. jacc.org this compound monotherapy reduced major bleeding, did not increase ischemic events, and showed superiority for net clinical benefit. jacc.org
A systematic review and individual patient-level meta-analysis of randomized trials comparing de-escalation to this compound monotherapy versus 12 months of DAPT found robust evidence that this compound monotherapy does not increase ischemic risk and reduces the risk of major bleeding, particularly in patients with ACS. nih.gov This analysis also suggested a possible mortality benefit with this compound monotherapy, especially among women. nih.gov
While guided de-escalation based on platelet function testing may be considered for ACS patients, data from real-world practice indicate that non-guided de-escalation is common, and its clinical implications require further investigation. nih.gov
Adverse Event Mechanisms and Research
Bleeding Event Mechanisms
Bleeding is a significant concern with ticagrelor therapy, primarily attributed to its potent antiplatelet effects. pharmacytimes.commedrxiv.org
Relationship to Potent Platelet Inhibition
This compound exerts its antiplatelet effect by binding reversibly to the P2Y12 receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. nih.govwikipedia.orgiiab.meimrpress.com Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel (B1678051), which are prodrugs requiring metabolic activation and bind irreversibly to P2Y12, this compound is directly acting and its binding is reversible. nih.govashpublications.orgashpublications.org This reversible binding contributes to a rapid onset and offset of action. imrpress.com this compound also exhibits inverse agonist properties at the P2Y12 receptor, reducing basal receptor signaling in the absence of ADP. ashpublications.orgashpublications.org Furthermore, this compound inhibits the equilibrative nucleoside transporter 1 (ENT1) on platelets and red blood cells, leading to increased extracellular adenosine levels. nih.govmedrxiv.orgashpublications.orgashpublications.org Elevated adenosine can activate adenosine A2A receptors on platelets, further contributing to platelet inhibition by increasing cyclic adenosine monophosphate (cAMP) levels. ashpublications.orgashpublications.org This multifaceted mechanism results in potent inhibition of platelet aggregation. ashpublications.org The high level of platelet inhibition achieved by this compound is directly linked to an increased risk of bleeding. pharmacytimes.commedrxiv.org
Comparative Bleeding Risk with Other P2Y12 Inhibitors
Studies comparing this compound with other P2Y12 inhibitors like clopidogrel and prasugrel have provided insights into their relative bleeding risks. In some analyses, both prasugrel and this compound have been associated with significantly more major bleeding events compared to clopidogrel. ahajournals.org However, other real-world studies have found no significant differences in bleeding rates among the three drugs. bmj.com
Comparative Bleeding Risk in Studies
| Study/Analysis | Comparison | Outcome Measured | Finding | Citation |
| Circulation (2020) ahajournals.org | This compound vs Clopidogrel | Major bleeding events | HR 1.27 (95% CI, 1.04–1.55), significantly increased bleeding with this compound | ahajournals.org |
| Circulation (2020) ahajournals.org | Prasugrel vs Clopidogrel | Major bleeding events | HR 1.26 (95% CI, 1.01–1.56), significantly increased bleeding with prasugrel | ahajournals.org |
| Circulation (2020) ahajournals.org | Prasugrel vs this compound | Major bleeding events | HR 0.99 (95% CI, 0.79–1.24), no significant difference | ahajournals.org |
| Open Heart (2019) bmj.com | This compound vs Clopidogrel | Adjusted bleeding | No overall increase in adjusted bleeding | bmj.com |
| Open Heart (2019) bmj.com | Prasugrel vs Clopidogrel | Adjusted bleeding | No overall increase in adjusted bleeding | bmj.com |
| Open Heart (2019) bmj.com | Prasugrel vs this compound | Adjusted bleeding | No overall increase in adjusted bleeding | bmj.com |
| Circulation (2021) ahajournals.org | Clopidogrel vs this compound/Prasugrel (in non-carriers of CYP2C19 loss-of-function allele) | Bleeding events (PLATO major and minor) | Clopidogrel associated with lower bleeding (9.9% vs 11.7%, aHR 0.74) | ahajournals.org |
| Comparative Risk of Hospitalized Bleeding (Real-world) nih.gov | This compound vs Clopidogrel | Major bleeding hospitalization | Generally lower among this compound users | nih.gov |
| Comparative Risk of Hospitalized Bleeding (Real-world) nih.gov | Prasugrel vs Clopidogrel | Major bleeding hospitalization | Higher among prasugrel users | nih.gov |
| Comparative Risk of Hospitalized Bleeding (Real-world) nih.gov | Prasugrel vs this compound | Major bleeding hospitalization | No significant difference | nih.gov |
Some studies specifically noted an increased risk of certain types of bleeding, such as fatal intracranial bleeding with this compound compared to clopidogrel in the PLATO trial. nih.gov Thrombolysis in Myocardial Infarction (TIMI) major and minor bleeding rates have also been compared, with some findings suggesting higher rates with prasugrel compared to both clopidogrel and this compound. researchgate.net
Factors Influencing Bleeding Risk
Several factors have been identified that can influence the risk of bleeding in patients treated with this compound. Research from the TICO trial indicated that low body weight (≤65 kg), anemia (hemoglobin ≤12 g/dL), and chronic kidney disease (estimated glomerular filtration rate <60 mL/min per 1.73 m²) were associated with an increased risk of major bleeding after this compound therapy. nih.govahajournals.orgahajournals.org Conversely, in the TICO trial, a strategy of 3-month aspirin (B1665792) therapy with continued this compound (compared to 12-month aspirin and this compound) was associated with a decreased risk of major bleeding. nih.govahajournals.orgahajournals.org Other factors that may contribute to increased bleeding risk include a history of spontaneous bleeding requiring hospitalization and the concomitant use of aspirin. researchgate.net Some studies suggest that an exaggerated antiplatelet response to this compound, observed in a significant proportion of patients, may also expose them to a higher bleeding risk. mdpi.com
Dyspnea Mechanisms
Dyspnea, or shortness of breath, is a frequently reported adverse event associated with this compound, often occurring early in treatment and typically resolving spontaneously. nih.govjacc.orgfarmaciajournal.com While the exact mechanism is not fully understood, two main hypotheses have been explored. nih.govjacc.orgoup.comscientificarchives.com
P2Y12 Receptors Hypothesis in Respiratory Regulation
An alternative hypothesis suggests that the inhibition of P2Y12 receptors located on sensory neurons, particularly pulmonary vagal C fibers, may contribute to this compound-related dyspnea. oup.comscientificarchives.com P2Y12 receptors are expressed not only on platelets but also in the nervous system, including on these sensory neurons. nih.govoup.comscientificarchives.comnih.gov Inhibition of these neuronal P2Y12 receptors could potentially modulate respiratory regulation and lead to the sensation of dyspnea. oup.comnih.gov The reversible nature of this compound's binding to P2Y12 receptors on sensory neurons could play a role, as other reversible P2Y12 inhibitors like cangrelor (B105443) and elinogrel (B1662655) have also been associated with increased dyspnea occurrence. oup.com Furthermore, some research suggests that this compound, unlike clopidogrel, may sensitize both peripheral and central aspects of chemodetection, potentially through its influence on P2Y12 receptors in chemosensory cells, contributing to dyspnea. nih.gov Another recent hypothesis proposes that hyperactivity of the retrotrapezoid nucleus, a group of neurons involved in respiratory modulation, could be an underlying cause of this compound-related dyspnea, offering a potential resolution to the limitations of the adenosine hypothesis. researchgate.net
Clinical Characteristics and Management of Dyspnea
Dyspnea, or shortness of breath, is a commonly reported adverse effect associated with this compound treatment, with reported rates in large randomized controlled trials reaching as high as 21%. hughesmedicine.com Data from major studies like PLATO, PEGASUS-TIMI 54, SOCRATES, and THEMIS have consistently shown higher rates of dyspnea with this compound compared to comparator drugs like clopidogrel, aspirin, or placebo. hughesmedicine.com
The clinical characteristics of this compound-induced dyspnea include a sudden onset, typically occurring within the first week of treatment, although it can persist for several weeks. hughesmedicine.com Episodes are usually brief, lasting only a minute or two before resolving without intervention. hughesmedicine.com Patients may experience fear, panic, and anxiety during these episodes. hughesmedicine.com The intensity of dyspnea tends to increase to a peak and then decrease within minutes. hughesmedicine.com While usually mild, the severity can occasionally be severe. hughesmedicine.com The onset often occurs approximately two hours after taking this compound, coinciding with peak plasma concentrations. hughesmedicine.com this compound-induced dyspnea is generally not associated with cough or specific body positions. hughesmedicine.com Although a drop in oxygen saturation and bradycardia may sometimes occur concurrently, this is not consistently observed. hughesmedicine.com
Differentiation from other causes of dyspnea in patient populations treated with this compound, such as heart failure exacerbation or sinus node disorders, is crucial as these conditions can also occur following acute coronary syndrome. hughesmedicine.comjacc.org this compound-induced dyspnea is considered a diagnosis of exclusion, necessitating a workup to rule out other potential etiologies like heart failure or asthma. hughesmedicine.com
Management strategies for this compound-induced dyspnea primarily involve reassurance for patients with mild, transient symptoms, as it typically does not impact the drug's cardiovascular benefits or bleeding risk in acute coronary syndrome. hughesmedicine.comwikipedia.org If symptoms are not severe, continuing treatment and observing the patient for a few days to a week is considered reasonable, as the dyspnea may wane during this period. hughesmedicine.com In cases of new, prolonged, or worsened dyspnea, a full investigation is warranted, and if the symptoms are not tolerated, discontinuation of this compound should be considered. europa.eu Switching from this compound to clopidogrel after an initial period has been explored as a strategy to alleviate subsequent dyspnea in this compound-relevant dyspneic patients, potentially without increasing the risk of ischemic events. thieme-connect.com
Two proposed mechanisms for this compound-induced dyspnea involve an increase in extracellular adenosine and effects on P2Y12 receptors on neurons and glial cells. hughesmedicine.com this compound inhibits transporters responsible for adenosine uptake into cells, leading to higher extracellular adenosine concentrations. hughesmedicine.comashpublications.orgfarmaciajournal.com Elevated adenosine levels can bind to vagal C fibers on the bronchial wall, potentially causing bronchial smooth muscle contraction, release of bronchoconstrictive mediators, and the sensation of dyspnea. hughesmedicine.com Additionally, this compound inhibits P2Y12 receptors not only on platelets but also on neurons and glial cells, which may contribute to stimulating the chemoreflex system. hughesmedicine.comsma.org
Here is a table summarizing dyspnea rates observed in major this compound trials:
| Trial | Patient Population | This compound Dyspnea Rate | Comparator Dyspnea Rate |
| PLATO | ACS | 13.8% | 7.8% (clopidogrel) |
| PEGASUS-TIMI 54 | MI (1 to 3 years ago) | 18.9% (90 mg) | 6.4% (placebo) |
| SOCRATES | Acute CVA/TIA | 6.2% | 1.4% (aspirin) |
| THEMIS | Stable CAD plus T2DM | 21.4% | 7.3% (placebo) |
Bradyarrhythmias and Ventricular Pauses
This compound is known to cause bradyarrhythmias and ventricular pauses. nih.govfortuneonline.org This was first described in a phase IIb study and later corroborated by the PLATO trial. fortuneonline.org In the PLATO continuous electrocardiographic assessment substudy, ventricular pauses of 3 seconds or longer occurred more frequently in patients treated with this compound (5.8%) compared to those treated with clopidogrel (3.6%) during the first week after randomization. nih.govjacc.org These pauses were primarily sinoatrial in origin (4.3% vs 2.2%) with no significant difference in AV node pauses. jacc.org The majority of these ventricular pauses were asymptomatic and nocturnal. jacc.org While more frequent in the acute phase, the incidence of pauses decreased at 30 days and was similar between treatment groups. nih.govjacc.org
The exact mechanism underlying this compound-induced bradyarrhythmia remains unclear, but inhibition of adenosine reuptake is a proposed explanation, possibly due to structural similarities between this compound and adenosine. nih.govfortuneonline.orgnih.govresearchgate.net Extracellular adenosine's half-life is typically short due to rapid cellular uptake via equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). fortuneonline.orgnih.gov this compound shares structural similarity with adenosine and binds to ENT1 receptors, competitively inhibiting cellular adenosine uptake. fortuneonline.orgnih.gov This inhibition can lead to increased extracellular adenosine concentrations. ashpublications.orgfortuneonline.orgnih.gov Adenosine acts on cardiac adenosine receptor subtypes, including A1 receptors, which can cause negative chronotropy and dromotropy, potentially leading to bradycardia and pauses. fortuneonline.orgnih.gov In the context of acute coronary syndrome, myocardial ischemia can further amplify extracellular adenosine levels through release from the ischemic myocardium and blunted cellular reuptake. nih.govresearchgate.net This enhanced agonism of adenosine A1 receptors may contribute to bradyarrhythmic effects. nih.govresearchgate.net
Despite the increased incidence of ventricular pauses in the acute phase, the PLATO study concluded that this compound's bradyarrhythmic potential was transient and not clinically significant beyond the initial phase, with no difference in rates of syncope or need for pacemaker insertion at follow-up. jacc.orgnih.gov However, there have been emerging case reports of this compound-associated high-degree heart block requiring drug discontinuation and, in some instances, pacemaker insertion. fortuneonline.orgresearchgate.net
Uric Acid Level Elevation and Gout Association
Elevation of uric acid levels in the blood (hyperuricemia) is a possible adverse reaction associated with this compound, particularly during long-term treatment. nih.gov The PLATO study in 2009 observed a 14% increase in plasma uric acid concentration after 1-2 months of this compound administration, which decreased significantly one month after withdrawal. nih.govbiomedres.us Studies have shown that serum uric acid levels can increase significantly within days of starting this compound. nih.govbiomedres.us Patients undergoing long-term this compound treatment have been found to be at an increased risk of developing gout compared to those in a placebo group. nih.govbiomedres.us
The specific mechanisms contributing to this compound-associated hyperuricemia and gout are believed to involve both renal metabolism and adenosine metabolism. nih.gov this compound and its active metabolites are metabolized by the kidney and are thought to inhibit urate transporter-1 (URAT1) and organic cation transporter-1 (OCT1). nih.gov These transporters play important roles in the absorption and reabsorption of uric acid in the kidney, and their inhibition can affect uric acid metabolism and potentially increase uric acid exposure. nih.gov
Furthermore, this compound inhibits equilibrative nucleoside transporters (specifically ENT1), suppressing the cellular uptake of adenosine and leading to increased extracellular and intravascular adenosine concentrations. ashpublications.orgfarmaciajournal.comnih.govbiomedres.us Uric acid is a metabolite of adenosine. nih.gov Elevated adenosine levels can potentially lead to increased uric acid production. nih.govbiomedres.us Adenosine can also contribute to ischemia, hypoxia, and inflammation, which may eventually lead to hyperuricemia and gout. nih.gov
While this compound can increase uric acid levels, this effect is often mild and reversible. researchgate.net Some studies have not found a significant difference in baseline uric acid levels between patients treated with this compound versus clopidogrel over a 30-90 day period. researchgate.net Caution is advised in patients with a history of hyperuricemia or gouty arthritis. europa.eu As a precautionary measure, the use of this compound in patients with uric acid nephropathy is discouraged. europa.eu
Other Reported Adverse Events and Their Proposed Mechanisms
Beyond dyspnea, bradyarrhythmias, ventricular pauses, and uric acid elevation, other adverse events have been reported in association with this compound.
One such event is an increase in creatinine (B1669602) concentration. nih.gov The mechanism for this is not fully understood, but it may be linked to the effect of this compound on adenosine metabolism, specifically the extension of the adenosine half-life and alteration of its metabolism. nih.gov Increased adenosine concentration can potentially reduce glomerular filtration pressure and alter renal blood flow, leading to elevated creatinine levels. nih.gov Additionally, creatinine concentration may increase concurrently with the elevation of uric acid (an adenosine metabolite) in the early stages of this compound treatment. nih.gov
Central sleep apnea (B1277953), including Cheyne-Stokes respiration, has also been reported in the post-marketing setting in patients taking this compound. europa.eu If central sleep apnea is suspected, further clinical assessment should be considered. europa.eu
Although not explicitly detailed with specific mechanisms in the provided search results beyond the scope of the requested sections, other potential adverse effects mentioned in the context of this compound include gastrointestinal disturbances and bleeding. nih.gov Bleeding is a common adverse effect with antiplatelet agents, and while the search results mention bleeding in comparison to clopidogrel, detailed mechanisms specific to this compound's contribution beyond its P2Y12 inhibition are not provided within the scope of the search results.
Drug Drug Interactions Ddis Research
Interactions Affecting Antiplatelet Efficacy and Bleeding Risk
The primary therapeutic action of ticagrelor is the inhibition of platelet aggregation. Therefore, its co-administration with other drugs that affect hemostasis can lead to an increased risk of bleeding.
Other Antiplatelet Agents (e.g., Aspirin (B1665792), Abciximab (B1174564), Cangrelor)
This compound is often used in combination with low-dose aspirin. goodrx.com However, maintenance doses of aspirin above 100 mg daily have been shown to reduce the effectiveness of this compound, a finding that has led to a boxed warning from the FDA. goodrx.comnih.gov The exact mechanism for this interaction is not fully understood but may be related to the prothrombotic effects of higher aspirin doses. nih.gov
Concomitant use of other antiplatelet agents like abciximab can increase the anticoagulant effects and bleeding risk. medscape.comdrugbank.com Cangrelor (B105443), an intravenous P2Y12 inhibitor, can be administered before, during, or after a this compound infusion without a significant drug interaction. acc.orgnih.gov However, to ensure continuous platelet inhibition when transitioning from cangrelor to an oral P2Y12 inhibitor, the timing of administration is crucial. acc.org
Anticoagulants (e.g., Heparin, Warfarin, Apixaban)
Combining this compound with anticoagulants, which also thin the blood, significantly increases the risk of bleeding. goodrx.commedicalnewstoday.com Caution is advised when co-administering this compound with drugs like heparin, warfarin, and apixaban. pharmacytimes.commedscape.comsps.nhs.uk The increased bleeding risk is a result of the additive effects on hemostasis from both the antiplatelet and anticoagulant medications. medicalnewstoday.com
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
The use of nonsteroidal anti-inflammatory drugs (NSAIDs) with this compound can also elevate the risk of bleeding. goodrx.com NSAIDs, including common over-the-counter medications like ibuprofen (B1674241) and naproxen, can affect platelet function and increase the risk of gastrointestinal bleeding. droracle.ai Therefore, combining NSAIDs with this compound should be done with caution and under medical supervision. hey.nhs.ukgoodrx.com
Opioids (e.g., Morphine) and Delayed Antiplatelet Activity
The concurrent administration of opioids, such as morphine, with this compound can lead to a delayed and reduced antiplatelet effect. medicalletter.org This interaction is primarily attributed to the opioid-induced slowing of gastric emptying, which in turn delays the absorption of orally administered this compound. medicalletter.orgdovepress.comjacc.org
Research in patients with acute coronary syndromes (ACS) has consistently demonstrated this interaction. ahajournals.orgjacc.org In a study involving patients with myocardial infarction, morphine administration was associated with a delay in the maximal plasma concentration of this compound (from 2 hours to 4 hours) and a significant reduction in the total exposure to both this compound and its active metabolite. oup.com Specifically, the area under the concentration-time curve (AUC) for this compound and its active metabolite was reduced by 36% and 37%, respectively. ahajournals.orgoup.com This pharmacokinetic alteration has direct pharmacodynamic consequences, leading to higher platelet reactivity in patients receiving morphine. ahajournals.orgoup.com
Interestingly, studies in healthy volunteers have shown that while morphine delays this compound absorption and reduces its peak plasma concentration, the impact on its ultimate antiplatelet effect may not be as significant as in the ACS patient population. ahajournals.orgdovepress.com This suggests that the clinical implications of this interaction are most pronounced in the acute phase of a cardiac event, a period where rapid and potent platelet inhibition is crucial. nih.govviamedica.pl
| Parameter | This compound + Placebo | This compound + Morphine | % Change | p-value |
| This compound AUC (0-12h) | 9791 ng·h/mL | 6307 ng·h/mL | -36% | 0.003 |
| Active Metabolite AUC (0-12h) | 2388 ng·h/mL | 1503 ng·h/mL | -37% | 0.008 |
| Time to Peak Plasma Concentration | 2 hours | 4 hours | +100% | 0.004 |
Data derived from a randomized, double-blind, placebo-controlled trial in patients with myocardial infarction. oup.com
Interactions Affecting Concomitant Medications
This compound can also act as a perpetrator in DDIs, affecting the metabolism and systemic exposure of other drugs. This is primarily due to its role as an inhibitor of cytochrome P450 3A4 (CYP3A4) and the P-glycoprotein (P-gp) transporter. medscape.comtandfonline.com
Digoxin (B3395198)
This compound is a weak inhibitor of the P-glycoprotein (P-gp) transporter, of which digoxin is a substrate. medscape.comnih.gov Co-administration of this compound can lead to an increase in digoxin serum concentrations. tandfonline.comdrugbank.com A pharmacokinetic study in healthy volunteers demonstrated that when this compound was given with digoxin, the maximum plasma concentration (Cmax) of digoxin increased by 75%, and the area under the curve (AUC) increased by 28%. nih.gov
| Pharmacokinetic Parameter | Digoxin with Placebo | Digoxin with this compound | Geometric Mean Ratio (95% CI) |
| Cmax (ng/mL) | 1.8 | 3.0 | 1.75 (1.52-2.01) |
| AUC (ng·h/mL) | 16.8 | 21.0 | 1.28 (1.12-1.46) |
| Cmin (ng/mL) | 0.5 | 0.7 | 1.31 (1.13-1.52) |
Data from a study in healthy volunteers. nih.gov
This interaction did not affect the renal clearance of digoxin, and digoxin had no effect on the pharmacokinetics of this compound or its active metabolite. nih.gov
Statins (e.g., Simvastatin (B1681759), Lovastatin)
This compound's inhibition of CYP3A4 can significantly impact statins that are metabolized by this enzyme, such as simvastatin and lovastatin (B1675250). medscape.comgoodrx.comdrugs.com The co-administration of this compound with these statins leads to increased plasma concentrations of the statins, which can elevate the risk of myopathy and rhabdomyolysis. drugs.com
In a study with healthy volunteers, this compound increased the Cmax and AUC of simvastatin by 81% and 56%, respectively. drugs.comnih.gov The exposure to simvastatin acid, the active form, was also increased. drugs.comnih.gov A similar interaction is expected with lovastatin due to its comparable metabolic pathway. drugs.com
| Statin | Parameter | % Increase with this compound |
| Simvastatin | Cmax | 81% |
| AUC | 56% | |
| Simvastatin Acid | Cmax | 64% |
| AUC | 52% | |
| Atorvastatin (B1662188) | Cmax | 23% |
| AUC | 36% |
Data from pharmacokinetic studies in healthy volunteers. nih.gov
In contrast, the interaction with atorvastatin, another CYP3A4 substrate, is less pronounced. nih.govtctmd.com this compound modestly increased atorvastatin's Cmax and AUC by 23% and 36%, respectively. nih.gov Other statins like rosuvastatin (B1679574), which is a substrate for the breast cancer resistance protein (BCRP) transporter that this compound also inhibits, may also have their serum concentrations increased. medscape.com Statins that are not metabolized by CYP3A4, such as fluvastatin, pitavastatin, and pravastatin, are considered safer alternatives for patients on this compound. drugs.com
Clinical Implications and Management Strategies for DDIs
The potential for DDIs with this compound necessitates careful management to ensure patient safety and therapeutic efficacy.
For the opioid interaction , in clinical situations requiring co-administration of morphine or other opioids in ACS patients, clinicians should be aware of the potential for delayed and reduced this compound effect. dovepress.commedscape.com The use of a parenteral antiplatelet agent could be considered in these patients to ensure adequate platelet inhibition. medscape.com
Regarding the digoxin interaction , due to the increased digoxin exposure, it is recommended to monitor digoxin serum concentrations when initiating or adjusting this compound therapy, especially since digoxin has a narrow therapeutic index. medscape.comnih.gov
For the statin interaction , it is advised to avoid doses of simvastatin and lovastatin exceeding 40 mg daily in patients taking this compound. medscape.comgoodrx.commedcentral.com If a patient requires high-intensity statin therapy, switching to a statin that is not primarily metabolized by CYP3A4, such as rosuvastatin or atorvastatin (with awareness of the minor interaction), is a recommended strategy. drugs.comtctmd.comahajournals.org Patients should always be counseled to report any signs of muscle pain or weakness. drugs.com
In general, a thorough review of a patient's medication list is crucial before initiating this compound. goodrx.com For strong inhibitors or inducers of CYP3A4, co-administration with this compound should generally be avoided. medscape.comnih.gov
Ticagrelor Resistance Research
Definition and Diagnostic Methodologies for High On-Treatment Platelet Reactivity (HPR)
High on-treatment platelet reactivity (HPR) refers to insufficient platelet inhibition despite treatment with antiplatelet medication like ticagrelor. researchgate.netamegroups.org Identifying poor responders to an antiplatelet drug requires laboratory tests that specifically target the platelet activation pathway inhibited by the drug. researchgate.netnih.gov These tests are typically performed during treatment to identify patients with HPR, who are at a higher risk of major adverse cardiovascular events (MACE). researchgate.netnih.gov
Various platelet function tests are employed to diagnose HPR. researchgate.netnih.gov These tests aim to measure the degree of platelet aggregation or activation in response to agonists like ADP, which is the target of this compound. medcraveonline.comamegroups.orgnih.gov Examples of methodologies include:
Light Transmittance Aggregometry (LTA): This method measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate in response to an agonist. amegroups.org
Thromboelastography Platelet Mapping (TEG): TEG measures the physical properties of clot formation and can assess platelet resistance to P2Y12 inhibitors by evaluating clot strength after activation with ADP. medcraveonline.comnih.gov
VerifyNow P2Y12 Assay: This is a widely used point-of-care assay that measures platelet aggregation in response to ADP. jacc.orgahajournals.org
Vasodilator-Stimulated Phosphoprotein (VASP) Index: This assay assesses the phosphorylation status of VASP, which is downstream of P2Y12 receptor signaling. jacc.orgahajournals.org
Despite the availability of these methodologies, universal cut-off values for defining HPR have not been clearly established, and there can be poor concordance among different tests in identifying at-risk patients. researchgate.netnih.gov The definition of HPR can vary depending on the platelet function test used and the chosen time point for blood sampling after drug administration. nih.govahajournals.org
Prevalence of this compound Resistance
While the probability of this compound resistance is reported to be much lower compared to clopidogrel (B1663587) resistance, it is not a rare phenomenon. nih.govresearchgate.netresearchgate.net The reported incidence of this compound resistance has been observed to fluctuate, ranging between 0% and 20%. nih.govresearchgate.netresearchgate.net This variability in prevalence rates may be attributed to differences in testing time points, the specific methods used to define resistance, the ethnicity of the study population, and sample size. nih.gov this compound resistance is more commonly observed in elderly patients and those with comorbidities such as diabetes and obesity. nih.govresearchgate.netresearchgate.net
Mechanisms of this compound Resistance
The potential mechanisms underlying this compound resistance primarily involve factors related to drug absorption and receptor action. nih.govresearchgate.netresearchgate.netresearchgate.net
Pharmacokinetic Factors
Pharmacokinetic factors play a significant role in the variability of this compound response, mainly by influencing the concentration of the drug and its active metabolite in the bloodstream. frontiersin.org
This compound is rapidly absorbed from the gastrointestinal tract, but its absorption can vary considerably among individuals. frontiersin.orgnih.govresearchgate.nettandfonline.com The mean absolute oral bioavailability of this compound has been reported to be around 36%. researchgate.nettandfonline.com Studies have shown that this compound is absorbed from different regions of the GI tract, with the proportion absorbed decreasing further down the intestinal tract. tandfonline.com Factors influencing the absorption of this compound can contribute to variations in systemic exposure, potentially leading to insufficient platelet inhibition. frontiersin.org The form of this compound administered may also influence its absorption and bioavailability; for instance, transferring a this compound tablet into powder form has been observed to potentially improve absorption in some patients. mdpi.com
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, is an important factor regulating the intestinal absorption of this compound. nih.govmdpi.comresearchgate.net P-gp mediates the efflux transport of this compound, potentially reducing its intracellular concentration and contributing to reduced drug utilization and resistance. nih.govmdpi.comresearchgate.net High expression of P-gp has been shown to be associated with this compound resistance. nih.govmdpi.comresearchgate.net Factors that influence P-gp expression, such as genetic polymorphisms in the ABCB1 gene and the gut microenvironment, can therefore impact this compound's effectiveness. nih.govmdpi.comtandfonline.com While this compound is a substrate of P-gp, it also weakly inhibits P-gp activity. researchgate.nettandfonline.com
The microecology of the gut has been shown to be associated with this compound resistance. nih.govresearchgate.netresearchgate.netresearchgate.net The gut microbiota can significantly affect the response to this compound treatment. jhas-bsh.comfrontiersin.org While the exact mechanisms are still being explored, research suggests that gut microbial metabolites can influence platelet function. jhas-bsh.com Some studies have observed differences in microbial richness and diversity between patients who respond well to this compound and those who exhibit HPR. frontiersin.org Furthermore, certain gut microbial metabolites may be associated with higher P-gp expression, which in turn could mediate the efflux of this compound and result in resistance. nih.govresearchgate.net
Role of P-glycoprotein (P-gp) Expression and Function
Pharmacodynamic Factors
Pharmacodynamic factors influencing this compound resistance primarily involve the interaction of the drug with its target, the P2Y12 receptor, and the subsequent signaling pathways.
P2Y12 Receptor Expression and Function
This compound exerts its antiplatelet effect by inhibiting the platelet P2Y12 receptor, a G protein-coupled receptor. dovepress.com The expression level and functional status of the P2Y12 receptor on the platelet surface are directly related to the effectiveness of this compound. nih.gov Variations in P2Y12 receptor expression or function can lead to altered platelet reactivity despite this compound administration. While platelets are anucleated and lack DNA, epigenetic mechanisms can influence P2Y12 receptor expression. nih.gov Studies have explored the correlation between specific microRNAs (miRNAs) and P2Y12R expression in platelets, suggesting a potential link to HTPR. nih.gov
Post-Receptor Signaling Pathway Variations
Beyond the P2Y12 receptor itself, variations in the downstream signaling pathways activated by ADP binding to P2Y12 can contribute to this compound resistance. mdpi.comresearchgate.net Activation of the P2Y12 receptor typically leads to inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and subsequent platelet activation and aggregation. dovepress.com Alterations or overactivity in components of this signaling cascade, or crosstalk with other platelet activation pathways, could potentially bypass the P2Y12 blockade by this compound, leading to residual platelet reactivity.
Genetic and Epigenetic Influences (e.g., miRNA, lncRNA, circRNA affecting P2Y12R expression)
Genetic and epigenetic factors play a role in the variability of this compound response. While this compound is less susceptible to the pharmacogenetic influences that affect prodrugs like clopidogrel (which requires CYP450 enzyme activation), genetic variations could still impact drug transporters or target receptor characteristics. ahajournals.orgnih.gov
Epigenetic differences, particularly those involving non-coding RNAs (ncRNAs) such as microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), have been implicated in regulating P2Y12R expression and potentially contributing to this compound resistance. nih.govresearchgate.net Studies have shown associations between the levels of certain miRNAs (e.g., miRNA-223-3p, miRNA-126, miRNA-365-3p, and miRNA-339-3p) and the incidence of HTPR. nih.gov The exact mechanisms by which these ncRNAs regulate P2Y12R expression and influence this compound effectiveness are still under investigation. nih.govresearchgate.net lncRNAs and circRNAs can act as competing endogenous RNAs (ceRNAs), sponging miRNAs and thereby indirectly affecting the expression of miRNA target genes, including potentially P2Y12R. mdpi.comfrontiersin.org
Drug Formulations and Stability
The formulation and stability of this compound can influence its absorption and bioavailability, potentially impacting the antiplatelet effect and contributing to variability in response. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability. ijper.orgbahrainmedicalbulletin.comgoogle.com This inherent property presents challenges in achieving optimal oral absorption and consistent plasma concentrations.
Research into novel formulations, such as self-microemulsifying drug delivery systems (SMEDDS) and nano micelles, aims to improve the solubility and dissolution profile of this compound, potentially enhancing its oral absorption and bioavailability. ijper.orgbahrainmedicalbulletin.com Excipients used in formulations, such as D-alpha-Tocopherol Polyethene Glycol 1000 Succinate (TPGS), have been explored for their ability to improve penetration and potentially overcome efflux transporters like P-glycoprotein (P-gp), which can affect this compound absorption. bahrainmedicalbulletin.com The physical and chemical stability of the drug product is also crucial to ensure consistent drug delivery. ijper.org
Clinical Impact of this compound Resistance
This compound resistance, or high on-treatment platelet reactivity (HTPR), has significant clinical implications. Patients exhibiting HTPR while on this compound therapy are at an increased risk of experiencing ischemic thrombotic events, including stent thrombosis and recurrent stroke or myocardial infarction. nih.govmdpi.commedcraveonline.com Although the incidence of this compound resistance is generally lower than that observed with clopidogrel, its occurrence is not rare, and it is associated with adverse clinical outcomes. nih.govmdpi.com The presence of this compound resistance can undermine the protective effects of antiplatelet therapy, highlighting the importance of identifying and managing affected individuals. nih.gov
Management Strategies for Non-Responders
Managing patients identified as this compound non-responders or those with HTPR on this compound is a critical clinical challenge. While there is no universally standardized approach, several strategies are considered. nih.gov
One approach involves confirming the resistance through platelet function testing, although standardized methods for this are still evolving. mdpi.com Light transmission aggregometry (LTA) is considered a gold standard, but it has limitations. mdpi.com Thromboelastography platelet mapping is another method that can reveal platelet resistance. nih.gov
Once this compound resistance is confirmed, alternative P2Y12 inhibitors may be considered. mdpi.com Prasugrel (B1678051) and cangrelor (B105443) are other potent P2Y12 inhibitors that could be explored. mdpi.com Switching from clopidogrel to this compound has demonstrated improved platelet inhibition in clopidogrel non-responders. ahajournals.org For this compound non-responders, switching to prasugrel has shown effectiveness in some cases. nih.gov However, the optimal alternative strategy and the comparative efficacy and safety of switching to other agents for this compound non-responders require further investigation. mdpi.com
Other potential strategies being explored or considered include interventions targeting factors that might contribute to resistance, such as optimizing drug absorption or addressing potential genetic/epigenetic influences, although these are areas requiring further research. researchgate.net Facilitating enteral absorption has been considered in management algorithms for non-responders, but achieving platelet inhibition remains challenging in some cases. researchgate.net
Ticagrelor in Special Patient Populations
Geriatric Patients
Elderly patients, particularly those aged 75 years and older, represent a population with a higher risk of both ischemic events and bleeding complications following ACS. dovepress.comahajournals.org The PLATO (Platelet Inhibition and Patient Outcomes) study, a pivotal trial for ticagrelor, included a significant proportion of elderly patients, with 43% aged ≥65 years and 15% aged ≥75 years. mdedge.com Subgroup analysis from the PLATO study indicated that the clinical benefit and safety profile of this compound compared to clopidogrel (B1663587) were generally consistent across different age groups, although non-CABG-related bleeding events were numerically higher with this compound. dovepress.com
However, real-world registry data have provided further insights into this compound use in the elderly. A large observational analysis from the SWEDEHEART registry in Sweden, focusing on patients aged ≥80 years with myocardial infarction, compared outcomes with this compound versus clopidogrel. acc.orgjwatch.orgsamev-dz.com This study found that while this compound was associated with a lower risk of myocardial infarction and stroke compared to clopidogrel in this age group, it was also associated with a higher risk of death and bleeding events. acc.orgjwatch.orgsamev-dz.com Specifically, at one year, this compound recipients aged ≥80 years had a 17% higher risk of death and a 48% higher risk of bleeding events compared to those receiving clopidogrel. samev-dz.com In contrast, in patients younger than 80 years, this compound was associated with a lower risk of death and a higher risk of bleeding, consistent with PLATO findings. samev-dz.com
Another real-world registry study focusing on patients ≥75 years old also reported a benefit of this compound in reducing all-cause death without a statistically significant increase in major bleeding compared to clopidogrel, although the number of patients in the this compound group over 75 was limited after propensity score matching. dovepress.com
These findings suggest that while the anti-ischemic benefits of this compound may extend to the elderly, particularly those aged 75 and above, the increased risk of bleeding, and potentially mortality in the oldest subset (≥80 years) observed in some real-world data, necessitates careful consideration of the individual patient's risk profile. acc.orgjwatch.orgsamev-dz.com
Patients with Renal Impairment
This compound is primarily metabolized by the liver, with minimal renal excretion of the parent drug. droracle.aidrugbank.com Studies have shown that renal impairment has a minimal effect on the systemic exposure to this compound and its active metabolite. nih.gov
In the PLATO trial, a subgroup analysis evaluated outcomes based on renal function, defined by creatinine (B1669602) clearance. ahajournals.org In patients with chronic kidney disease (CKD), defined as creatinine clearance <60 mL/min, this compound significantly reduced the primary composite endpoint of cardiovascular death, myocardial infarction, and stroke compared to clopidogrel. ahajournals.org The absolute risk reduction in the primary endpoint was greater in patients with CKD than in those with normal renal function. ahajournals.org this compound also reduced total mortality in patients with CKD. ahajournals.org Major bleeding rates were not significantly different between the this compound and clopidogrel groups in patients with CKD, although there were numerically more non-procedure-related bleeding events with this compound. ahajournals.org
This compound can be used in patients requiring renal replacement therapy, such as hemodialysis, without dose adjustment, as it is not expected to be dialyzable and its pharmacokinetics are not significantly altered in this population. droracle.aidrugbank.comhres.ca However, patients on dialysis generally have a higher bleeding risk, which should be considered. droracle.ai
Patients with Hepatic Impairment
This compound undergoes extensive hepatic metabolism, primarily via CYP3A4. lakeridgehealth.on.camedcentral.comaafp.org Therefore, hepatic impairment has the potential to increase exposure to this compound. medcentral.comnih.gov
In a study evaluating the effect of mild hepatic impairment (Child-Pugh class A), systemic exposure to this compound and its active metabolite was modestly higher compared to individuals with normal hepatic function. nih.govmedcentral.com However, this did not result in clinically important effects on pharmacodynamics or tolerability, and no dose adjustment is considered necessary for patients with mild hepatic impairment. nih.govhres.camedcentral.com
Clinical experience with this compound in patients with moderate hepatic impairment is limited. hres.camedcentral.comeuropa.eumedsinfo.com.aumedsafe.govt.nz While some sources suggest caution and consideration of the risks and benefits in this population due to probable increased exposure, others state that dose adjustment is not recommended but caution is advised. mdedge.comeuropa.eumedsinfo.com.aueuropa.eu this compound has not been studied in patients with severe hepatic impairment, and its use is generally contraindicated in this population due to the probable increase in exposure and increased risk of bleeding. lakeridgehealth.on.camdedge.comhres.camedcentral.comaafp.orgnih.goveuropa.eumedsinfo.com.aumedsafe.govt.nzeuropa.eu
Patients with Diabetes Mellitus
Diabetes mellitus is a significant risk factor for cardiovascular disease and is associated with a higher prevalence of CKD. ahajournals.org While the provided search results mention diabetes in the context of CKD prevalence, there is limited specific information directly addressing the distinct effects of diabetes mellitus on this compound pharmacokinetics or outcomes in the provided snippets. One source notes that diabetic status appears to have no significant effect on this compound pharmacokinetics based on AstraZeneca data on file. nih.gov
Patients with Chronic Kidney Disease
Chronic kidney disease (CKD) is prevalent in patients with cardiovascular disease and is associated with increased risks of both thrombotic and bleeding complications. ahajournals.orgahajournals.org As discussed in Section 8.2, the PLATO trial demonstrated a significant reduction in ischemic endpoints and mortality with this compound compared to clopidogrel in patients with CKD, without a significant increase in major bleeding. ahajournals.org
More recent studies have investigated this compound monotherapy after a period of dual antiplatelet therapy (DAPT) in patients with CKD undergoing percutaneous coronary intervention (PCI). The TWILIGHT-CKD substudy of the TWILIGHT trial evaluated this compound monotherapy versus this compound plus aspirin (B1665792) after an initial 3 months of DAPT in CKD patients undergoing PCI. researchgate.netfrontiersin.orglshtm.ac.uk This study found that this compound monotherapy reduced the risk of bleeding without a significant increase in ischemic events compared to continued DAPT in this population. researchgate.netfrontiersin.orglshtm.ac.uk The absolute reduction in bleeding risk with this compound monotherapy was more pronounced in patients with CKD than in those without CKD. lshtm.ac.uk
Studies comparing this compound and clopidogrel in ESRD patients on chronic dialysis with coronary syndromes have shown no significant difference in efficacy or safety outcomes between the two drugs. mdpi.com
Ethnic and Racial Differences in Response and Adverse Events
Differences in pharmacokinetics and pharmacodynamics based on race and ethnicity have been observed for various medications, including antiplatelet agents. tandfonline.comcdc.govoup.com These differences can be attributed to a complex interplay of intrinsic factors like genetics and metabolism, and extrinsic factors such as diet and environment. tandfonline.com
Studies have shown that exposure to this compound and its active metabolite can vary between different ethnic groups. nih.govnih.gov
East Asian Patient Populations
East Asian populations are considered to be prone to higher systemic exposure and potentially increased risk of bleeding compared to other racial groups when treated with antiplatelet agents. nih.govbecarispublishing.comdovepress.com This has been referred to as the "East Asian paradox," suggesting a higher susceptibility to bleeding but relative resistance to atherothrombosis compared to Western populations. jacc.org
Pharmacokinetic studies have indicated that exposures to this compound and its active metabolite were slightly higher in healthy Chinese and Japanese volunteers compared with Caucasian volunteers in other studies. nih.govnih.govnih.gov Specifically, after accounting for body weight differences, exposure to this compound and its active metabolite was approximately 20% greater in Japanese versus Caucasian participants. nih.gov In Japanese patients with CAD, AUC and Cmax of this compound and its active metabolite were 1.3- to 1.5-fold greater than in Caucasian patients. nih.gov In Chinese patients with stable coronary artery disease, this compound exposure was also consistent with previous Asian studies and higher than in Caucasian studies. nih.gov
Pharmacodynamic studies in East Asian patients have shown that while lower doses of this compound may result in less antiplatelet activity in some studies, others found no difference between low and standard doses. nih.govjacc.org The OPTIMA trial, a randomized study in East Asian ACS patients, compared low-dose this compound, standard-dose this compound, and standard-dose clopidogrel. jacc.org Pharmacodynamic data showed differences in platelet inhibition between the groups. jacc.org
Clinical studies evaluating different doses of this compound in East Asians have shown similar efficacy between low and standard doses, although these studies were limited by patient numbers. nih.gov The higher exposure and potentially stronger pharmacodynamic response observed in some East Asian populations have led to suggestions that a lower dose of this compound might be reasonable in this group, but the appropriateness of a lower dose cannot be definitively determined based on currently available evidence, and larger studies are warranted. nih.govbecarispublishing.comdovepress.com
Pharmacokinetic Parameters in Mild Hepatic Impairment
| Parameter | Hepatic Impairment (Mild) | Control (Normal Function) | Increase in Hepatic Impairment | Source |
| This compound Cmax | Higher (12%) | Reference | 12% | nih.govmedcentral.com |
| This compound AUC | Higher (23%) | Reference | 23% | nih.govmedcentral.com |
| Metabolite Cmax | Higher (17%) | Reference | 17% | nih.gov |
| Metabolite AUC | Higher (66%) | Reference | 66% | nih.gov |
Outcomes in Elderly Patients (≥80 years) - SWEDEHEART Registry
| Outcome | This compound vs. Clopidogrel HR (95% CI) | Source |
| Primary Ischemic Outcome | 0.97 (0.88–1.06) | samev-dz.com |
| Death | 1.17 (1.03–1.32) | samev-dz.com |
| Bleeding | 1.48 (1.25–1.76) | samev-dz.com |
| Myocardial Infarction | 0.80 (0.70–0.92) | samev-dz.com |
| Stroke | 0.72 (0.56–0.93) | samev-dz.com |
Outcomes in CKD Patients (<60 mL/min) - PLATO Subgroup Analysis
| Outcome | This compound vs. Clopidogrel HR (95% CI) | Source |
| Primary Endpoint (CV Death, MI, Stroke) | 0.77 (0.65 to 0.90) | ahajournals.org |
| Total Mortality | 0.72 (0.58 to 0.89) | ahajournals.org |
| Major Bleeding | 1.07 (0.88 to 1.30) | ahajournals.org |
| Fatal Bleeding | 0.48 (0.15 to 1.54) | ahajournals.org |
| Non-CABG Related Major Bleeding | 1.28 (0.97 to 1.68) | ahajournals.org |
Outcomes in CKD Patients Undergoing PCI - TWILIGHT-CKD Substudy (this compound Monotherapy vs. This compound + Aspirin after 3 Months)
| Outcome | This compound Monotherapy vs. This compound + Aspirin HR (95% CI) | Source |
| BARC type 2, 3, or 5 bleeding (with CKD) | 0.50 (0.31–0.80) | researchgate.net |
| BARC type 2, 3, or 5 bleeding (without CKD) | 0.59 (0.47–0.75) | researchgate.net |
| Death, MI, or Stroke (with CKD) | 1.40 (0.88–2.22) | researchgate.net |
| Death, MI, or Stroke (without CKD) | 0.90 (0.68–1.20) | researchgate.net |
Outcomes in ACS Patients with CKD without ESRD - this compound-based DAPT vs. Clopidogrel-based DAPT
| Outcome | This compound-based DAPT vs. Clopidogrel-based DAPT HR (95% CI) | Source |
| MACCE | 0.41 (0.19–0.86) | frontiersin.org |
| Bleeding | 1.61 (0.70–3.71) | frontiersin.org |
Patients Requiring Renal Replacement Therapy
This compound is primarily metabolized by the liver, with minimal renal excretion of the parent drug (less than 1% excreted unchanged in urine). droracle.ainih.gov Its main active metabolite, AR-C124910XX, is also primarily eliminated via biliary secretion. nih.gov Due to this metabolic profile, renal impairment has been reported to have minimal effect on the systemic exposure to this compound and its active metabolite. ahajournals.org
Studies have investigated the use of this compound in patients with impaired renal function, including those requiring renal replacement therapy (hemodialysis). This compound can be used in patients on dialysis without dose adjustment, as its pharmacokinetics and pharmacodynamics are not significantly altered in patients with impaired renal function. droracle.ai
A study comparing this compound and clopidogrel in patients with end-stage kidney disease (ESKD) on chronic dialysis presenting with acute or chronic coronary syndromes found no significant difference in efficacy or safety outcomes between the two antiplatelet drugs. nih.govresearchgate.net The rates of all-cause mortality, cardiovascular mortality, coronary revascularization, recurrent myocardial infarction, and stroke were similar between the this compound and clopidogrel groups in this population. nih.govresearchgate.net
However, it is worth noting that patients requiring dialysis were excluded from the main PLATO trial that supported this compound's approval. ahajournals.orgfrontiersin.org While some studies suggest no dose adjustment is needed for renal impairment or dialysis, appropriate caution should be used in patients requiring renal replacement therapy. droracle.aihres.ca Creatinine levels may increase during this compound treatment, although the mechanism is not fully identified, and renal function should be monitored. hres.ca
Despite the minimal renal clearance of this compound, dialysis is not expected to remove the drug from the blood due to its high protein binding (>99.7%). drugbank.com
Pharmacokinetic data in subjects on hemodialysis compared to subjects with normal renal function showed modestly higher exposure to this compound and its active metabolite in the hemodialysis group. nih.gov The mean Cmax and AUC0-∞ of this compound were higher in pre- and post-hemodialysis subjects than in healthy subjects. nih.gov Similarly, the mean Cmax and AUC0-∞ of the active metabolite were also higher in hemodialysis subjects. nih.gov However, the timing of hemodialysis had little effect on the exposure to this compound or its metabolite. nih.gov
| Parameter | Healthy Subjects (Mean) | Pre-Hemodialysis Subjects (Mean) | Post-Hemodialysis Subjects (Mean) |
| This compound Cmax | Reference | +61% | +51% |
| This compound AUC0-∞ | Reference | +49% | +38% |
| Metabolite Cmax | Reference | +36% | +17% |
| Metabolite AUC0-∞ | Reference | +14% | +13% |
Note: Data represents the percentage increase compared to healthy subjects based on mean values from a study on hemodialysis subjects. nih.gov
Smoking Status Influence on Pharmacokinetics
The influence of smoking status on the pharmacokinetics of this compound has been investigated. This compound is extensively metabolized by hepatic CYP3A enzymes, and its main active metabolite is AR-C124910XX. nih.govresearchgate.net While clopidogrel, a thienopyridine prodrug, requires activation involving CYP1A2, which is induced by smoking, this compound is an active moiety whose metabolism is only slightly influenced by CYP1A2. bmj.com
Population pharmacokinetic models have evaluated the impact of various factors, including habitual smoking, on the pharmacokinetics of this compound and its metabolite. One analysis indicated that habitual smoking decreased apparent this compound clearance by 22%. nih.govresearchgate.net
However, other research suggests that smoking appears to increase the degree of this compound transformation into its active metabolite in patients with acute coronary syndromes. nih.govresearchgate.net A post hoc analysis found that smoking patients had a greater degree of transformation of this compound into its active metabolite (4.2%, 95% CI 0.2% to 8.3%, p = 0.04). nih.govresearchgate.net The mechanism behind this finding is not fully determined, as smoking does not significantly affect CYP3A-mediated metabolism, the primary pathway for this compound. researchgate.net
Clinical outcome studies, such as substudies from the PLATO trial, have investigated the interaction between smoking status and the efficacy of this compound compared to clopidogrel. These studies generally showed no significant interaction between smoking status and the treatment effects of this compound. tctmd.combmj.com In the PLATO trial, the relative effect of this compound compared to clopidogrel on the primary endpoint (vascular death, myocardial infarction, and stroke) was consistent regardless of smoking status. tctmd.com Similarly, smoking status did not appear to significantly affect the relative effect on major bleeding. bmj.com
The consistent benefit of this compound in both smokers and non-smokers in clinical trials suggests that a more potent and consistent antiplatelet therapy like this compound may have similar benefits regardless of smoking status, without a significant interaction between smoking and treatment effects. tctmd.com
| Study/Analysis | Effect of Smoking on this compound Pharmacokinetics/Metabolism |
| Population PK analysis (DISPERSE-2/PLATO) nih.govresearchgate.net | Decreased apparent this compound clearance by 22% |
| Post hoc analysis (ACS patients) nih.govresearchgate.net | Increased degree of this compound transformation to metabolite |
Emerging Research Areas and Non Traditional Effects
Anti-Bacterial Activity of Ticagrelor
Recent studies have revealed that this compound possesses antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). wikipedia.orgwikipedia.orglipidmaps.orgfishersci.caidentifiers.orgguidetopharmacology.org This effect appears to be independent of its antiplatelet properties. wikipedia.orgfishersci.ca
Mechanism of Action Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
The antibacterial mechanism of action of this compound against Gram-positive bacteria is distinct from conventional antibiotics and involves targeting the bacterial cytoplasmic membrane. wikipedia.orgwikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org Research indicates a dose-dependent effect where this compound alters the properties and integrity of this membrane. wikipedia.orgwikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org Specifically, this compound has been shown to target multiple lipids within the Gram-positive bacterial membrane, including cardiolipins, phosphatidylglycerols, and diacylglycerols. wikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org Studies using Bacillus subtilis as a model organism have shown that sub-inhibitory concentrations of this compound can induce cell envelope-related stress responses, leading to membrane depolarization, impaired positioning of proteins involved in cell division and peptidoglycan synthesis (like MinD and lipid II), and alterations in cell shape. wikipedia.orgidentifiers.orgguidetopharmacology.org At minimal inhibitory concentrations (MICs), this compound can disrupt membrane integrity, evidenced by the influx of membrane-impermeable dyes and the formation of lipid aggregates. wikipedia.orgidentifiers.orgguidetopharmacology.org The antibacterial properties of this compound can be antagonized by the addition of exogenous cardiolipin, phosphatidylglycerol, or diacylglycerol, further supporting the role of these lipids as targets. wikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org
This compound and its major metabolite, AR-C124910, have demonstrated bactericidal activity against various Gram-positive strains, including drug-resistant isolates. fishersci.cawikipedia.org Minimal bactericidal concentrations (MBCs) have been reported for different strains:
| Bacterial Strain | Minimal Bactericidal Concentration (MBC) | Source |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | 20 µg/mL | fishersci.cawikipedia.org |
| Glycopeptide-intermediate Staphylococcus aureus (GISA) | 20 µg/mL | fishersci.cawikipedia.org |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 µg/mL | fishersci.cawikipedia.org |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 20 µg/mL | fishersci.cawikipedia.org |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 30 µg/mL | fishersci.cawikipedia.org |
| Enterococcus faecalis | 40 µg/mL | fishersci.cawikipedia.org |
| Streptococcus agalactiae | 40 µg/mL | fishersci.cawikipedia.org |
This compound has also shown effectiveness against biofilm formation by Gram-positive bacteria, including MRSA, MRSE, and VRE, in a dose-dependent manner, with significant reductions in biofilm mass observed at concentrations like 20 µg/mL. fishersci.cawikipedia.orgfishersci.se Furthermore, this compound may exert antivirulence effects by altering bacterial toxin production and adherence to host cells. mims.comuni.lu It can also enhance the innate immune response by boosting platelet-mediated killing of S. aureus and protecting platelets from alpha-toxin-mediated injury. nih.govuni.lu
Membrane Alterations and Enhanced Antibiotic Activity
The membrane-targeting mechanism of this compound contributes to its ability to enhance the activity of conventional antibiotics against Gram-positive bacteria. wikipedia.orgwikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org Studies have shown that this compound can increase the bactericidal activity of antibiotics such as vancomycin (B549263) and daptomycin (B549167) against MRSA. wikipedia.orgwikipedia.orglipidmaps.orgfishersci.caidentifiers.orgguidetopharmacology.org Additive or synergistic effects have been reported when this compound is combined with vancomycin, daptomycin, rifampicin, and ciprofloxacin. wikipedia.orglipidmaps.orgfishersci.caidentifiers.orgguidetopharmacology.orgwikipedia.orgfishersci.se For instance, a subminimal bactericidal concentration of this compound combined with vancomycin significantly reduced MRSA inoculum, demonstrating synergistic activity. fishersci.cawikipedia.org The membrane alterations induced by this compound are thought to facilitate the action of these other antibiotics. wikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org
Resistance Development Dynamics to Anti-Bacterial Effects
Due to its mechanism of targeting multiple non-protein components (lipids) in the bacterial membrane, the development of resistance to this compound's antibacterial effects is expected to be slow. wikipedia.orglipidmaps.org In vitro studies generating this compound-resistant MRSA clones have provided insights into potential resistance mechanisms. Whole-genome sequencing of these resistant clones revealed mutations in genes encoding proteins such as ClpP, ClpX, and YjbH. wikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org Lipidomic analysis of these resistant strains also showed changes in the levels of major membrane lipids, including cardiolipins, phosphatidylglycerols, and diacylglycerols. wikipedia.orglipidmaps.orgidentifiers.orgguidetopharmacology.org These findings suggest that alterations in membrane lipid composition and stress response pathways may play a role in the development of reduced susceptibility to this compound's antibacterial action.
Influence on Endothelial Function
Beyond its antiplatelet effects, this compound has also been investigated for its influence on endothelial function, a key determinant of cardiovascular health. Studies have assessed various markers of endothelial and microvascular function to understand this potential pleiotropic effect.
Microvascular Function (e.g., Index of Microcirculatory Resistance - IMR)
Research indicates that this compound can positively influence microvascular function. The Index of Microcirculatory Resistance (IMR) is a physiological index used to assess coronary microvascular function. sketchfab.comguidetopharmacology.orgmims.comwikipedia.org Meta-analyses have demonstrated that this compound significantly reduces IMR compared to other antiplatelet agents like clopidogrel (B1663587). guidetopharmacology.orgmims.comsensus.orgresearchgate.netprobes-drugs.orgnih.govuni.lu For example, a meta-analysis of 16 trials with 3676 participants showed that this compound was associated with a more significant reduction in IMR (Weighted Mean Difference [WMD]: -6.23, 95% CI: -8.41 to -4.04) compared to clopidogrel. guidetopharmacology.orgresearchgate.net Another meta-analysis including 21 studies reported a reduction in IMR (WMD: -15.39; 95% CI: -25.11, -5.68) with this compound treatment. mims.comsensus.orgprobes-drugs.orgnih.govuni.lu These findings suggest that this compound can reduce coronary microcirculatory resistance and improve myocardial perfusion. guidetopharmacology.orgresearchgate.net
Flow-Mediated Dilation (FMD) and Reactive Hyperemia Index (RHI)
Flow-mediated dilation (FMD) and Reactive Hyperemia Index (RHI) are non-invasive measures used to evaluate endothelial function. nih.govuni.lu Meta-analyses have indicated that this compound treatment is associated with a significant increase in FMD and RHI. mims.comsensus.orgprobes-drugs.orgnih.govuni.lu One meta-analysis reported a significant increase in FMD (WMD: 1.48; 95% CI: 0.36, 2.60) and RHI (WMD: 0.06; 95% CI: 0.00, 0.13) with this compound. mims.comsensus.orgprobes-drugs.orgnih.govuni.lu These improvements in FMD and RHI suggest a beneficial effect of this compound on endothelium-dependent vasodilation. mims.comsensus.orgprobes-drugs.orgnih.govuni.lu
However, some studies have shown inconsistent results regarding the effect of this compound on FMD and RHI, particularly when compared to other P2Y12 inhibitors or in specific patient populations. sketchfab.comnih.govuni.lu The potential mechanisms underlying the positive effects of this compound on endothelial function are thought to be related to factors beyond its P2Y12 inhibition. These include the ability of this compound to increase extracellular adenosine (B11128) levels by inhibiting its uptake into red blood cells guidetopharmacology.orgwikipedia.orgnih.gov, which can promote vasodilation. Additionally, this compound has been shown to reduce circulating levels of epidermal growth factor (EGF) nih.govlipidmaps.orgnih.gov and influence endothelial nitric oxide synthase (eNOS) activity nih.govlipidmaps.org, both of which can contribute to improved endothelial function. This compound has also been associated with an increase in circulating progenitor endothelial cells (CEPCs), which play a role in endothelial repair and function. mims.comsensus.orgprobes-drugs.orgnih.gov
Here is a summary of findings from meta-analyses regarding the effect of this compound on endothelial and microvascular function markers:
| Marker | Effect of this compound (vs. Control/Clopidogrel) | Weighted Mean Difference (95% CI) | Source |
| Index of Microcirculatory Resistance (IMR) | Significant Reduction | -15.39 (-25.11, -5.68) | mims.comsensus.orgprobes-drugs.orgnih.govuni.lu |
| Index of Microcirculatory Resistance (IMR) | Significant Reduction | -6.23 (-8.41 to -4.04) | guidetopharmacology.orgresearchgate.net |
| Flow-Mediated Dilation (FMD) | Significant Increase | 1.48 (0.36, 2.60) | mims.comsensus.orgprobes-drugs.orgnih.govuni.lu |
| Reactive Hyperemia Index (RHI) | Significant Increase | 0.06 (0.00, 0.13) | mims.comsensus.orgprobes-drugs.orgnih.govuni.lu |
| Circulating Progenitor Endothelial Cells (CEPCs) | Significant Increase | 13.84 (5.70, 21.98) | mims.comsensus.orgprobes-drugs.orgnih.gov |
Effects on Inflammatory Pathways Independent of Platelet Aggregation
Beyond its primary function as a P2Y12 receptor antagonist inhibiting platelet aggregation, this compound has demonstrated effects on inflammatory pathways that appear to be independent of its classic antiplatelet activity. Emerging research highlights these non-traditional effects, suggesting potential therapeutic roles in inflammatory conditions.
One key area of investigation is this compound's influence on the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. Studies have shown that this compound can inhibit NLRP3 inflammasome activation in macrophages, and this effect is independent of its inhibitory action on the P2Y12 signaling pathway. researchgate.netnih.govnih.gov The NLRP3 inflammasome plays a crucial role in the innate immune system, and its excessive activation is implicated in various complex diseases. researchgate.netnih.gov Mechanistic studies suggest that this compound attenuates the oligomerization of apoptosis-associated speck-like protein containing a CARD (ASC) by blocking chloride efflux. researchgate.netnih.gov This is achieved through the degradation of chloride intracellular channel proteins (CLICs) and the blockade of CLICs translocation to the plasma membrane. researchgate.netnih.gov
In vivo experiments have further supported these findings. In mouse models of lipopolysaccharide-induced sepsis and alum-induced peritonitis, this compound was shown to mitigate the severity of systemic inflammation independently of P2Y12 receptor antagonism. researchgate.netnih.govnih.gov Furthermore, oral administration of this compound rapidly and strongly inhibited NLRP3 inflammasome activation in peripheral blood mononuclear cells (PBMCs) from patients with acute coronary syndrome (ACS). researchgate.netnih.govnih.gov These findings suggest that this compound's inhibition of the NLRP3 inflammasome represents a novel pharmacological function distinct from its antiplatelet properties, potentially positioning it as a therapeutic agent for NLRP3-associated diseases. researchgate.netnih.govnih.gov
This compound has also been observed to influence other inflammatory markers. Compared to clopidogrel, this compound has shown superior anti-inflammatory effects in some contexts. researchgate.net Studies in patients with ACS have indicated that this compound may improve inflammatory parameters such as neutrophil-to-lymphocyte ratio (NLR), monocyte-to-high-density lipoprotein ratio (MHR), platelet-to-lymphocyte ratio (PLR), and systemic immune-inflammation index (SII). In one study involving ACS patients undergoing percutaneous coronary intervention, NLR, PLR, and SII were significantly lower in the this compound group compared to the clopidogrel group at 3 and 6 months. MHR was also lower in the this compound group. nih.gov
Another proposed mechanism for this compound's non-platelet-mediated anti-inflammatory effects involves its ability to increase extracellular adenosine levels by inhibiting the equilibrative nucleoside transporter 1 (ENT-1). researchgate.netnih.govnih.gov Increased adenosine concentration and activity can lead to various biological effects, including potential anti-inflammatory actions. researchgate.netnih.govnih.govnih.gov Adenosine can activate A2A and A2B receptors, which subsequently downregulate inflammatory cytokines like Interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). wikijournalclub.org While some studies have shown this compound reducing inflammatory markers like IL-6 and TNF-α, potentially through adenosine-mediated pathways wikijournalclub.org, other studies have not found a significant anti-inflammatory effect on these specific markers, possibly due to confounding factors like concomitant statin use. e-century.usahajournals.org
Research also indicates that this compound can attenuate neutrophil extracellular traps (NETs) formation, which are involved in thromboinflammation. mdpi.com this compound has been shown to reduce the release of thrombogenic NETs triggered by both platelet-derived polyphosphate and synthetic polyphosphate. mdpi.com This effect on NETs formation further expands the understanding of this compound's potential immune-modulatory roles beyond platelet inhibition. mdpi.com
The following table summarizes some of the observed effects of this compound on inflammatory markers in comparison to clopidogrel in specific clinical contexts:
| Inflammatory Marker | This compound vs. Clopidogrel Effect (in specific studies) | Context | Source |
| NLRP3 Inflammasome Activation | Inhibition (Independent of P2Y12) | Macrophages, Mouse models of sepsis/peritonitis, Human PBMCs from ACS | researchgate.netnih.govnih.gov |
| Neutrophil-to-Lymphocyte Ratio (NLR) | Lower | ACS patients undergoing PCI | nih.gov |
| Platelet-to-Lymphocyte Ratio (PLR) | Lower | ACS patients undergoing PCI | nih.gov |
| Systemic Immune-Inflammation Index (SII) | Lower | ACS patients undergoing PCI | nih.gov |
| Monocyte-to-High-Density Lipoprotein Ratio (MHR) | Lower | ACS patients undergoing PCI | nih.gov |
| Interleukin-6 (IL-6) | Reduced (in some studies) | Diabetic patients with NSTE-ACS, Experimental human endotoxemia model, Pneumonia patients | wikijournalclub.orgahajournals.orgjacc.org |
| Tumor Necrosis Factor-α (TNF-α) | Reduced (in some studies) | Diabetic patients with NSTE-ACS, Experimental human endotoxemia model | wikijournalclub.orgahajournals.org |
| Interleukin-8 (IL-8) | Reduced (in some studies) | Experimental human endotoxemia model | ahajournals.org |
| Growth Colony-Stimulating Factor | Reduced (in some studies) | Experimental human endotoxemia model | ahajournals.org |
| Interleukin-10 (IL-10) | Increased (in some studies) | Experimental human endotoxemia model | ahajournals.org |
| High-sensitive C-reactive protein (hs-CRP) | Reduction observed (comparable or better than clopidogrel in some studies) | Chronic stable angina patients after PCI, Acute STEMI patients | juniperpublishers.comkarger.com |
| Neutrophil Extracellular Traps (NETs) | Attenuates formation | In vitro (polyP-induced), Interaction with coronary stents | mdpi.com |
While the precise mechanisms underlying all of this compound's non-platelet-mediated anti-inflammatory effects are still being elucidated, the evidence suggests a multifaceted influence on the immune and inflammatory responses, independent of its primary target, the platelet P2Y12 receptor. researchgate.netnih.govnih.govresearchgate.netnih.govnih.govmdpi.com These findings open avenues for further research into the potential broader therapeutic applications of this compound in conditions characterized by significant inflammation.
Future Research Directions and Unanswered Questions
Optimal Antiplatelet Strategies and Personalized Therapy
Defining the optimal antiplatelet strategy for individual patients remains a key challenge. While ticagrelor has demonstrated superiority over clopidogrel (B1663587) in certain populations, the ideal duration of dual antiplatelet therapy (DAPT) and the role of this compound monotherapy in various clinical scenarios require further clarification. Research is needed to identify patients who would benefit most from extended this compound therapy beyond the initial 12 months, balancing the reduced risk of ischemic events against the increased risk of bleeding. dovepress.comgmmmg.nhs.ukfrontiersin.org Personalized approaches considering individual thrombotic and bleeding risks are crucial. nih.govahajournals.org Future studies should aim to integrate clinical characteristics, genetic factors, and potentially platelet function testing to guide treatment decisions and optimize the benefit-risk profile for each patient. nih.govresearchgate.netjacc.org The efficacy and safety of different this compound regimens in specific patient subsets, such as those with diabetes mellitus or undergoing complex percutaneous coronary intervention (PCI), also need further study. nih.govpcronline.com
Role of this compound in Non-Coronary Vascular Beds
While extensively studied in coronary artery disease, the precise role of this compound in preventing events in non-coronary vascular beds, such as peripheral artery disease (PAD) and cerebrovascular disease, is an area of ongoing research. Although studies like THALES have shown a reduction in secondary stroke risk in patients with acute ischemic stroke or transient ischemic attack (TIA), particularly in those with atherosclerosis, further investigation is needed to fully understand the benefits and risks in diverse stroke subtypes and in patients with PAD. dovepress.compracticalneurology.com The optimal duration and dosage of this compound for secondary prevention in these populations also require further evaluation.
Refined Risk-Benefit Assessment in Diverse Patient Cohorts
A more refined assessment of the risk-benefit profile of this compound in diverse and often underrepresented patient cohorts is essential. This includes elderly patients, who have a higher risk of both ischemic and bleeding events, and patients with chronic kidney disease (CKD). nih.govmdpi.comnih.gov While some studies have provided insights into these groups, there is a recognized lack of large-scale, well-designed trials specifically powered to evaluate the efficacy and safety of this compound in these vulnerable populations. nih.govmdpi.com Further research is needed to determine the optimal antiplatelet strategy, including potential dose adjustments or alternative regimens, to maximize benefits while minimizing risks in these patients. nih.govmdpi.comnih.govjacc.org
Development of Objective Dyspnea Assessment Tools
Dyspnea is a known side effect of this compound, and while often transient, it can impact patient adherence and quality of life. jacc.orgnih.gov The development and validation of objective assessment tools for this compound-induced dyspnea are needed to accurately quantify its prevalence and severity in clinical practice. jacc.orgviamedica.pl Such tools would aid in differentiating this compound-related dyspnea from other causes and help in managing this side effect effectively. Research is ongoing to prospectively assess dyspnea rates using standardized metrics and explore potential interventions. viamedica.plresearchgate.net
Long-Term Outcomes Beyond Current Trial Durations
Most pivotal trials evaluating this compound have had follow-up periods of up to 12 months, with some extended to around 3 years in specific populations. dovepress.comgmmmg.nhs.ukfrontiersin.org However, data on the very long-term outcomes of this compound use, particularly regarding the sustained reduction of ischemic events and the cumulative risk of bleeding beyond these durations, are limited. Future studies with extended follow-up periods are necessary to fully understand the long-term impact of this compound therapy on cardiovascular events, mortality, and safety in various patient populations. Current time information in St. Mary's County, US.dovepress.com
Advanced Molecular and Genetic Predictors of Response and Resistance
While this compound is less affected by CYP2C19 genetic polymorphisms compared to clopidogrel, variability in individual response to this compound exists. researchgate.net Further research is needed to identify advanced molecular and genetic predictors of this compound response and resistance. researchgate.nettandfonline.comtandfonline.com Integrating pharmacogenomics with other "omics" approaches, such as pharmacometabonomics, may provide a more comprehensive understanding of the factors influencing this compound's efficacy and safety, paving the way for more precise personalized therapy. researchgate.net
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental protocol to investigate Ticagrelor’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Begin by defining primary endpoints (e.g., plasma concentration, bioavailability) and secondary outcomes (e.g., metabolite profiling). Use randomized controlled trials (RCTs) with appropriate sample sizes to ensure statistical power. Include control groups receiving placebo or comparator antiplatelet agents (e.g., clopidogrel). Implement blinding to reduce bias and validate assays (e.g., liquid chromatography-mass spectrometry) for pharmacokinetic measurements. Reference established guidelines for preclinical studies, such as FDA animal rule frameworks .
Q. What are effective strategies for conducting a systematic literature review on this compound’s mechanisms of action?
- Methodological Answer : Use Boolean operators (e.g., "this compound AND P2Y12 receptor AND platelet aggregation") in databases like PubMed and Google Scholar to identify primary studies. Filter results by publication date (e.g., 2010–2025) and study type (e.g., in vitro, in vivo). Extract data into a matrix comparing experimental models, outcomes, and limitations. Cross-reference citations using tools like Web of Science’s "Cited by" feature to track seminal papers. Critically appraise studies for bias using tools like Cochrane Risk of Bias Tool .
Q. How should researchers address variability in platelet reactivity measurements across this compound studies?
- Methodological Answer : Standardize assays (e.g., VerifyNow, light transmission aggregometry) by adhering to consensus protocols (e.g., ISTH guidelines). Report coefficient of variation (CV) for intra- and inter-assay precision. Use mixed-effects models to account for variability in patient demographics (e.g., CYP2C19 genotype) and adjust for covariates like renal function .
Advanced Research Questions
Q. What statistical approaches reconcile conflicting data on this compound’s efficacy in specific patient subgroups (e.g., diabetic vs. non-diabetic)?
- Methodological Answer : Perform meta-regression to explore heterogeneity across trials. Stratify analyses by covariates (e.g., HbA1c levels, insulin use) and apply Bayesian frameworks to quantify probability of benefit. Validate findings using real-world data (RWD) from registries (e.g., SWEDEHEART) to assess generalizability. Address confounding via propensity score matching .
Q. How can multi-omics datasets (e.g., genomics, proteomics) be integrated to identify biomarkers of this compound response variability?
- Methodological Answer : Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link genetic variants (e.g., PON1 polymorphisms) to proteomic signatures (e.g., PAR4 receptor density). Apply machine learning (e.g., random forests) to predict bleeding risk from combined genomic and clinical data. Validate models in independent cohorts and share code via platforms like GitHub for reproducibility .
Q. What methodological considerations are critical for longitudinal studies assessing this compound’s long-term safety in post-ACS patients?
- Methodological Answer : Design cohort studies with extended follow-up (≥3 years) and periodic monitoring for adverse events (e.g., dyspnea, bleeding). Use time-to-event analyses (e.g., Cox proportional hazards models) with competing risks (e.g., mortality unrelated to thrombosis). Collaborate with multicenter consortia to pool data and enhance statistical power. Pre-register protocols on platforms like ClinicalTrials.gov to mitigate reporting bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
